Technical Documentation Center

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride
  • CAS: 937063-36-0

Core Science & Biosynthesis

Foundational

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS 937063-36-0): A Cornerstone for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS 937063-36-0), a piv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS 937063-36-0), a pivotal building block in contemporary medicinal chemistry. We move beyond a simple recitation of properties to deliver field-proven insights into its synthesis, characterization, and strategic application. This document is structured to serve as a practical resource for researchers, chemists, and drug development professionals, elucidating the causality behind experimental choices and outlining robust, self-validating protocols. By exploring its structural significance, analytical methodologies, and versatile applications, we aim to equip scientists with the knowledge to effectively leverage this compound in the rational design of novel therapeutics.

The Strategic Importance of the Piperidine Scaffold

Saturated heterocyclic rings are foundational structures in a vast majority of FDA-approved drugs, prized for their ability to impart favorable pharmacokinetic properties and three-dimensional complexity.[1] Among these, the piperidine moiety is particularly prominent. Its chair-like conformation allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets such as G-protein coupled receptors (GPCRs) and protein kinases.[2] Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is not merely another piperidine derivative; it is a strategically functionalized intermediate. The presence of a tertiary hydroxyl group and an ethyl ester at the C4 position provides two orthogonal vectors for synthetic elaboration, making it an exceptionally valuable precursor in the synthesis of complex molecules for central nervous system (CNS) disorders, antihistamines, and beyond.[2][3][4]

Core Compound Profile

A comprehensive understanding of a starting material is the bedrock of reproducible science. This section details the fundamental identity and properties of the title compound.

Nomenclature and Chemical Identifiers
IdentifierValue
CAS Number 937063-36-0[5]
EC Number 958-532-2[5]
Chemical Name ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride[5]
Molecular Formula C₈H₁₆ClNO₃
Molecular Weight 209.67 g/mol
InChIKey WEJQDOQJHKHPNU-UHFFFAOYSA-N (for free base)[6]
Synonyms N/A

Note: The molecular formula and weight correspond to the hydrochloride salt. The free base (CAS 65214-82-6) has a formula of C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol .[4][7]

Physicochemical Properties (Predicted & Observed)
PropertyValueSource
Physical Form SolidImplied by hydrochloride salt nature
XlogP (predicted) -0.3PubChemLite[6]
Hydrogen Bond Donor Count 2Guidechem[8]
Hydrogen Bond Acceptor Count 4Guidechem[8]
Rotatable Bond Count 3Guidechem[8]
Storage Temperature Room Temperature, under inert atmosphereChemicalBook[7]
Structural Analysis

The molecule's utility is derived directly from its structure. Key features include:

  • Piperidine Ring: A saturated six-membered heterocycle that serves as a robust scaffold.

  • Tertiary Hydroxyl Group (-OH): A nucleophilic center and hydrogen bond donor, crucial for interacting with biological targets or serving as a handle for further synthetic modification.

  • Ethyl Carboxylate Group (-COOEt): An ester that can be hydrolyzed to a carboxylic acid or participate in other transformations. It provides a second point for diversification.

  • Hydrochloride Salt: The protonated piperidine nitrogen enhances aqueous solubility and improves the material's handling characteristics as a stable, crystalline solid compared to the potentially liquid free base.

Synthesis and Quality Control Workflow

The reliable synthesis and rigorous analysis of starting materials are non-negotiable for reproducible research and development.

Retrosynthetic Approach and Proposed Synthesis

A logical synthesis begins with a sound retrosynthetic plan. The primary disconnection is at the C4 position, suggesting a nucleophilic addition to a 4-piperidone precursor.

G cluster_0 Retrosynthetic Analysis Target Ethyl 4-hydroxy-4-carboxylate- piperidine HCl (Target) Disconnect1 C-C Bond Formation (e.g., Reformatsky Reaction) Target->Disconnect1 Precursors N-Protected-4-piperidone + Ethyl bromoacetate Disconnect1->Precursors

Caption: Retrosynthetic analysis of the target compound.

Protocol 1: Proposed Laboratory-Scale Synthesis

Causality: This pathway is chosen for its reliability and use of common laboratory reagents. The N-Boc protecting group is ideal as it is stable to the planned nucleophilic addition and can be cleanly removed under acidic conditions, which also facilitates the final hydrochloride salt formation.

  • Protection: To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) and cool to 0°C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 18 hours. This step protects the nitrogen to prevent side reactions.

  • Reformatsky Reaction: To a flame-dried flask under an argon atmosphere, add zinc dust (2.0 eq) and a crystal of iodine. Gently heat to activate the zinc. Add a solution of N-Boc-4-piperidone (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous tetrahydrofuran (THF). The reaction is initiated and refluxed for 2 hours. This classic carbon-carbon bond-forming reaction creates the desired C4-substituted structure.

  • Work-up: Cool the reaction to 0°C and quench by slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection and Salt Formation: Dissolve the crude product from the previous step in diethyl ether. Cool to 0°C and bubble dry hydrogen chloride gas through the solution until precipitation is complete (or add a solution of HCl in isopropanol). This single step removes the Boc protecting group and forms the final hydrochloride salt.

  • Purification: The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride.

Analytical and Quality Control (QC) Workflow

G cluster_1 Analytical QC Workflow Start Synthesized Crude Product NMR ¹H & ¹³C NMR (Structural Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight Verification) Start->MS HPLC HPLC-UV/ELSD (Purity Assessment >98%) NMR->HPLC MS->HPLC Release Released Material (CAS 937063-36-0) HPLC->Release

Caption: A standard workflow for quality control analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: A reverse-phase HPLC method is the industry standard for assessing the purity of polar to moderately non-polar small molecules. The C18 column provides excellent retention, while the acidic mobile phase ensures the protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks.[9][10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for end-absorption, as the molecule lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

Expected Spectroscopic Data:

  • ¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), diastereotopic protons of the piperidine ring, and a singlet for the hydroxyl proton.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the quaternary C4 carbon bearing the hydroxyl and ester groups, and the carbons of the piperidine ring and ethyl group.

  • Mass Spec (ESI+): The primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 174.11.[6]

Applications in Drug Discovery

The true value of this intermediate is realized in its application as a versatile scaffold for building complex drug candidates.

Role as a Versatile Synthetic Intermediate

The compound serves as an ideal starting point for introducing diversity. The hydroxyl group can be used in etherification or esterification reactions, while the secondary amine (after neutralization of the salt) can undergo N-alkylation, acylation, or reductive amination.[2] This dual functionality is a key advantage for building libraries of compounds for screening.

The following workflow illustrates a hypothetical use case in a drug discovery program.

G Start Ethyl 4-hydroxypiperidine- 4-carboxylate HCl Step1 N-Alkylation (e.g., with a benzyl bromide derivative) Start->Step1 Intermediate N-Alkylated Intermediate Step1->Intermediate Step2 Ester Hydrolysis (LiOH, THF/H₂O) Intermediate->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Amide Coupling (HATU, DIPEA, desired amine) Intermediate2->Step3 Final Complex Drug Candidate (Lead Compound) Step3->Final

Caption: Hypothetical workflow for lead compound synthesis.

Therapeutic Areas of Interest

The 4-hydroxypiperidine core is a privileged structure found in numerous biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications:

  • Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in ligands for dopamine and sigma receptors, making it relevant for developing treatments for psychiatric and neurodegenerative disorders.[2]

  • Antihistamines: This scaffold is a key component in the synthesis of modern H1 antagonists like Bepotastine.[4]

  • Cardioprotective Agents: Cinnamamide derivatives incorporating a 4-hydroxypiperidine moiety have been studied for their ability to protect cardiomyocytes from doxorubicin-induced toxicity.[12]

Safety, Handling, and Storage

Adherence to safety protocols is paramount in any laboratory setting.

GHS Hazard Classification

Based on available data for the compound, the following classifications apply.[5]

PictogramCodeHazard StatementClass
GHS07H315Causes skin irritationSkin Irritant 2
GHS07H319Causes serious eye irritationEye Irritant 2A
GHS07H336May cause drowsiness or dizzinessSTOT SE 3
Recommended Protocols
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[13] Eyewash stations and safety showers must be readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13][15]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[13][16]

    • Respiratory Protection: Not typically required if engineering controls are adequate. Use a NIOSH-approved respirator if dusts are generated.

  • Handling: Avoid breathing dust.[13] Do not eat, drink, or smoke when handling.[14] Wash hands thoroughly after handling.[5][14] Keep away from ignition sources.[14]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[13][16] Store away from incompatible materials such as strong oxidizing agents and strong bases.[14] An inert atmosphere is recommended for long-term storage to prevent degradation.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is more than a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its strategic functionalization provides chemists with a versatile and reliable platform for constructing complex molecular architectures with therapeutic potential. By understanding its synthesis, adhering to rigorous analytical validation, and appreciating its broad applicability, researchers can confidently and efficiently utilize this compound to accelerate the development of next-generation medicines.

References

  • Apollo Scientific. (n.d.). Safety Data Sheet: Ethyl piperidine-4-carboxylate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Carbethoxy-4-piperidone.
  • Echemi. (n.d.). Safety Data Sheet: 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester.
  • Chemwatch. (n.d.). Chemical Substance Information: ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride.
  • NIST. (n.d.). NIST WebBook: Ethyl piperidine-4-carboxylate.
  • Park, J. Y., et al. (2002). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans.
  • Molcore. (2026). The Role of Ethyl 4-Hydroxypiperidine-1-Carboxylate in Modern Synthesis.
  • Sigma-Aldrich. (n.d.). Product Information: N-Ethyl-4-hydroxypiperidine.
  • ChemicalBook. (n.d.). Product Description: 65214-82-6 (Ethyl 4-hydroxypiperidine-1-carboxylate).
  • ChemBK. (2024). Product Information: Ethyl 4-hydroxypiperidine-1-carboxylate.
  • NIST. (n.d.). NIST WebBook: N-Ethyl-4-hydroxypiperidine.
  • PubChemLite. (2025). Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride.
  • BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
  • Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate.
  • National Institute of Technology and Evaluation (NITE). (2011). J-CHECK Database.
  • Liu, Y., et al. (2025).
  • Koczurkiewicz-Adamczyk, P., et al. (2022). Cinnamamide derivatives with 4-hydroxypiperidine moiety enhance effect of doxorubicin to cancer cells and protect cardiomyocytes against drug-induced toxicity through CBR1 inhibition mechanism. PubMed.
  • Cheméo. (2025). Physical Properties: N-Ethyl-4-hydroxypiperidine.
  • Scripps Research. (2024). Scripps Research chemists devise easier new method for making a common type of building block for drugs. EurekAlert!.
  • Google Patents. (2013). US20130109854A1 - Novel Methods for Preparation of (+)-1-ethyl-4-[2-(4-morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone and Salts Thereof.
  • TCI Chemicals. (2025). Safety Data Sheet: 4-Hydroxypiperidine.
  • Guidechem. (n.d.). Wiki Information: ethyl 4-hydroxypiperidine-4-carboxylate.
  • NIST. (n.d.). NIST WebBook: 4-Hydroxy-3-methylbenzaldehyde.
  • Molcore. (2026). The Role of Ethyl 4-Hydroxypiperidine-1-carboxylate in Drug Synthesis.
  • Singh, P., et al. (2020). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study.
  • Park, J. Y., et al. (2002). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. Semantic Scholar.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • An, D. D., et al. (n.d.). Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. Longdom Publishing.
  • SIELC Technologies. (2018). Application Note: Separation of Ethyl 4-hydroxypiperidine-1-carboxylate on Newcrom R1 HPLC column.
  • Zhang, Y., et al. (n.d.).
  • CymitQuimica. (n.d.). Product Information: CAS 618-36-0: 1-Phenylethylamine. Retrieved from CymitQuimica.amine*.

Sources

Exploratory

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride molecular weight

An in-depth technical analysis of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride , focusing on its molecular weight, physicochemical properties, and its critical role as a building block in the synthesis of advanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride , focusing on its molecular weight, physicochemical properties, and its critical role as a building block in the synthesis of advanced pharmaceutical therapeutics, specifically mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors.

Physicochemical Profiling & Molecular Weight Analysis

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS: 937063-36-0) is a highly functionalized piperidine derivative. In drug discovery, piperidine rings are privileged scaffolds due to their predictable pharmacokinetics and ability to enforce specific conformational geometries in target binding pockets.

Causality of the Salt Form

The compound is commercially and synthetically utilized as a hydrochloride salt rather than a free base. The free secondary amine of 4-hydroxypiperidine derivatives is highly nucleophilic, prone to atmospheric oxidation, and often hygroscopic. Converting it to a hydrochloride salt neutralizes the amine, conferring several critical advantages:

  • Stoichiometric Precision: The salt forms a stable, crystalline solid, allowing for highly accurate weighing during molar equivalent calculations.

  • Bench Stability: It prevents spontaneous dimerization or degradation under ambient conditions.

  • Orthogonal Reactivity: It temporarily masks the amine, allowing the chemist to selectively deprotect and functionalize it only when the precise reaction conditions (e.g., introduction of a non-nucleophilic base) are met.

Molecular Weight & Structural Data

The exact molecular weight calculation is paramount for precise stoichiometric scaling in multi-step syntheses. The free base has a monoisotopic mass of 173.1052 Da[1]. However, the addition of the hydrogen chloride molecule significantly alters the working molecular weight.

Table 1: Key Physicochemical Properties

ParameterValue
Chemical Name Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride
CAS Number 937063-36-0
Molecular Formula (Salt) C₈H₁₆ClNO₃
Molecular Formula (Base) C₈H₁₅NO₃
Molecular Weight (Salt) 209.67 g/mol [2]
Monoisotopic Mass (Base) 173.1052 Da[1]
SMILES CCOC(=O)C1(CCNCC1)O.[H]Cl
Storage Conditions Sealed in dry, inert atmosphere, room temperature

Pharmaceutical Application: mIDH1 Inhibitor Synthesis

One of the most prominent modern applications of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is its use as a core intermediate in the synthesis of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors [3].

Mechanistic Causality: The Role of mIDH1 in Oncology

Wild-type IDH1 normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, somatic mutations at the R132 residue (e.g., R132H, R132C) confer a neomorphic (new) enzymatic activity. Instead of producing α-KG, the mutant enzyme reduces α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG) [3].

The pathological accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases (such as TET family DNA demethylases and histone demethylases). This results in cellular hypermethylation, blocking normal cellular differentiation and driving the progression of malignancies like acute myeloid leukemia (AML) and gliomas[3].

Compounds derived from the ethyl 4-hydroxypiperidine-4-carboxylate scaffold are engineered to bind allosterically to the mIDH1 enzyme, locking it in an inactive conformation and halting the production of 2-HG.

mIDH1_Pathway A Isocitrate B α-Ketoglutarate (α-KG) A->B Wild-type IDH1 C D-2-Hydroxyglutarate (Oncometabolite 2-HG) B->C Mutant IDH1 (e.g., R132H) D mIDH1 Inhibitor (Piperidine-derived) D->B Inhibits mIDH1

Caption: Mutant IDH1 metabolic pathway and targeted inhibition by piperidine derivatives.

Experimental Protocol: N-Boc Protection Workflow

To utilize Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride in complex drug synthesis, the secondary amine must first be protected to prevent unwanted side reactions during the subsequent manipulation of the ester or hydroxyl groups. The standard approach is tert-butyloxycarbonyl (Boc) protection[4].

Step-by-Step Methodology

This protocol outlines a self-validating system for the synthesis of 1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate [4].

  • Preparation & Suspension:

    • Weigh 1.02 g (approx. 4.86 mmol, based on MW 209.67 g/mol ) of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride.

    • Suspend the salt in 10 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen as a polar aprotic solvent. It effectively solubilizes the organic intermediates while preventing the hydrolysis of the Boc anhydride, which would readily occur in protic solvents like methanol or water.

  • Amine Liberation (Neutralization):

    • Add 1.69 mL of Triethylamine (TEA) dropwise under continuous stirring.

    • Causality: TEA acts as a non-nucleophilic base. It scavenges the chloride counterion (forming TEA-HCl salts), thereby liberating the secondary amine of the piperidine ring, making it nucleophilic and ready for attack.

  • Electrophilic Addition:

    • Slowly add 1.23 mL of di-tert-butyl dicarbonate (Boc₂O) to the mixture.

    • Causality: The free amine performs a nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O, expelling tert-butanol and carbon dioxide as byproducts, driving the reaction forward thermodynamically.

  • Reaction Maturation:

    • Stir the reaction mixture overnight at room temperature (approx. 20-25°C) under an inert nitrogen atmosphere.

  • Purification:

    • Concentrate the reaction solution under reduced pressure using a rotary evaporator to remove DCM and excess TEA.

    • Purify the resulting crude residue via silica gel column chromatography using a gradient of n-hexane/ethyl acetate.

Boc_Protection Step1 Ethyl 4-hydroxypiperidine-4-carboxylate HCl Step2 Suspend in Anhydrous DCM Step1->Step2 Step3 Add Triethylamine (TEA) Neutralizes HCl Step2->Step3 Step4 Add Boc2O Electrophilic Attack Step3->Step4 Step5 Stir 12h at 25°C Step4->Step5 Step6 1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate Step5->Step6

Caption: Step-by-step Boc-protection workflow for ethyl 4-hydroxypiperidine-4-carboxylate HCl.

Analytical Validation

To guarantee the integrity of the synthesized intermediate, the protocol must be self-validating through analytical characterization:

  • Mass Spectrometry (ESI-MS): The expected mass for the Boc-protected product (C₁₄H₂₅NO₅) is 287.17 Da. A strong [M+H]⁺ peak at m/z 288 or an [M+Na]⁺ peak at m/z 310 should be observed.

  • ¹H-NMR (CDCl₃): The successful incorporation of the Boc group is definitively confirmed by the appearance of a strong, sharp singlet integrating to 9 protons at approximately δ 1.44 ppm, corresponding to the tert-butyl group. The ethyl ester protons will appear as a quartet at ~4.20 ppm (2H) and a triplet at ~1.27 ppm (3H)[4].

References

  • PubChemLite - Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (C8H15NO3).
  • BLD Pharm - MEthyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride (Related Compound Data).
  • Google Patents - CA2963359A1 - Isoxazole derivative as mutant isocitrate dehydrogenase 1 inhibitor.

Sources

Foundational

Biological activity of piperidine derivatives

An In-Depth Technical Guide to the Biological Activity of Piperidine Derivatives Foreword The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant and ubiquitous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Piperidine Derivatives

Foreword

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant and ubiquitous scaffolds in medicinal chemistry.[1][2] Its presence in numerous natural alkaloids and FDA-approved pharmaceuticals underscores its privileged status in drug discovery.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the diverse biological activities of piperidine derivatives. Moving beyond a simple catalog of effects, we will delve into the mechanistic underpinnings, structure-activity relationships, and the critical experimental methodologies used to validate these activities. Our focus remains on the "why" behind the "how," offering field-proven insights into the design and evaluation of this versatile chemical entity.

The Piperidine Scaffold: A Privileged Structure in Pharmacology

The utility of the piperidine motif stems from its unique combination of properties. As a saturated heterocycle, it provides a three-dimensional framework that can be precisely functionalized to interact with complex biological targets.[4] Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, enabling critical interactions within enzyme active sites and receptor binding pockets.[5][6] This structural and chemical versatility allows piperidine derivatives to modulate a vast array of biological processes, leading to a wide spectrum of pharmacological effects.[7][8]

Anticancer Activity: Modulating Cell Fate

Piperidine derivatives have emerged as potent agents in oncology, targeting various hallmarks of cancer. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for tumor progression.[9][10]

Mechanism of Action: Induction of Apoptosis

A primary anticancer mechanism for many piperidine compounds is the initiation of programmed cell death, or apoptosis.[9] For instance, certain derivatives have been shown to disrupt the mitochondrial membrane's integrity. This disruption leads to an increased synthesis of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[9] The resulting high Bax:Bcl-2 ratio triggers the release of cytochrome C from the mitochondria into the cytoplasm.[9] This event initiates a cascade of enzymatic activations, ultimately leading to the activation of caspase-3 and caspase-9, the executioners of apoptosis that dismantle the cell.[9]

Piperidine Piperidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Piperidine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Piperidine->Bax Promotes Mito Mitochondrial Membrane Bcl2->Mito Stabilizes Bax->Mito Disrupts CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptotic pathway induced by select piperidine derivatives.
Key Experimental Validation: MTT Assay for Cytotoxicity

To assess the anticancer potential of a novel piperidine derivative, the MTT assay is a fundamental first step. It provides a quantitative measure of a compound's ability to reduce cell viability. The causality is direct: the assay measures mitochondrial reductase activity, which is proportional to the number of living cells. A potent anticancer compound will yield a lower signal, indicating widespread cell death.

Protocol 2.2.1: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the synthesized piperidine derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 6.25 to 100 µM).[11] Include a vehicle control (e.g., PBS or DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value—the concentration at which the compound inhibits 50% of cell growth.[11]

Quantitative Data Example

The cytotoxic effects of novel piperidine derivatives are often compared across different cancer cell lines.

CompoundCell LineIC₅₀ (µM)Citation
DTPEPMCF-7 (ER+)5.2[9]
DTPEPMDA-MB-231 (ER-)8.5[9]
Compound 17aPC3 (Prostate)Concentration-dependent[9]
1-benzyl-1-(...)-ClA549 (Lung)32.43[11]

Neuroprotective Activity: Combating Neurodegeneration

The piperidine scaffold is central to many drugs developed for central nervous system (CNS) disorders, particularly Alzheimer's disease.[3][4] Its ability to cross the blood-brain barrier and interact with key neurological targets makes it an invaluable asset.[12]

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[3][13] A primary therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft.[13] Many piperidine derivatives, including the well-known drug Donepezil, are potent AChE inhibitors.[1][3] The protonated nitrogen of the piperidine ring can interact with the anionic site of the AChE active center, while other parts of the molecule can form interactions with the peripheral anionic site or catalytic triad, effectively blocking the enzyme's function and increasing the synaptic concentration of ACh.[5][13]

AChE Acetylcholinesterase (AChE) Catalytic Site Peripheral Anionic Site Products Choline + Acetate AChE->Products Hydrolyzes Piperidine Piperidine Inhibitor Piperidine->AChE:cas Blocks Piperidine->AChE:pas ACh Acetylcholine (ACh) ACh->AChE:cas Binds to

Inhibition of Acetylcholinesterase (AChE) by a piperidine derivative.
Key Experimental Validation: Ellman's Method for AChE Activity

This colorimetric assay is the gold standard for screening AChE inhibitors. Its self-validating nature comes from its direct measurement of the product of a secondary reaction. The rate of color change is directly proportional to AChE activity; therefore, a slower rate in the presence of a test compound unequivocally demonstrates inhibition.

Protocol 3.2.1: AChE Inhibition Assay (Ellman's Method)
  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB (Ellman's reagent), a solution of the substrate acetylthiocholine iodide (ATCI), and solutions of the test piperidine compounds at various concentrations.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or buffer for control), and 20 µL of AChE enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Calculate the IC₅₀ value.[13]

Antimicrobial and Anti-Inflammatory Activities

The piperidine scaffold is also prevalent in compounds exhibiting antimicrobial (antibacterial, antifungal, antiviral) and anti-inflammatory properties.[7] Naturally occurring piperidine alkaloids, such as piperine from black pepper, are well-known for these effects.[2][14]

Mechanisms and Applications
  • Antibacterial/Antifungal: Some piperidine derivatives function by disrupting microbial cell membranes or inhibiting essential enzymes.[15][16] For example, the natural alkaloid epidihydropinidine has shown potent activity against bacteria like Pseudomonas aeruginosa and fungi like Candida albicans.[15]

  • Antiviral: Certain derivatives have shown promise against viruses like influenza and HIV.[7][8] The mechanism can involve blocking viral entry into host cells or inhibiting viral enzymes like reverse transcriptase.[17][18] For influenza, some piperidine compounds are designed to fit into a lipophilic pocket in the M2 ion channel receptor, preventing viral replication.[7]

  • Anti-inflammatory: The anti-inflammatory effects are often mediated by the inhibition of pro-inflammatory signaling pathways.[19] Piperine, for example, has been shown to inhibit the activation of NF-κB, a key transcription factor that controls the expression of many inflammatory genes.[19] This inhibition prevents the expression of cell adhesion molecules, reducing the inflammatory response.[19]

Key Experimental Validation: Agar Disc Diffusion & DPPH Assay

A foundational workflow for discovering novel antimicrobial and antioxidant agents involves a two-pronged screening approach.

Start Synthesized Piperidine Derivatives Antimicrobial Antimicrobial Screening (Agar Disc Diffusion) Start->Antimicrobial Antioxidant Antioxidant Screening (DPPH Assay) Start->Antioxidant MIC Determine MIC (Minimum Inhibitory Concentration) Antimicrobial->MIC Active Compounds IC50 Determine IC50 (Radical Scavenging) Antioxidant->IC50 Active Compounds Lead Lead Compound Identification MIC->Lead IC50->Lead

General workflow for screening piperidine derivatives.
Protocol 4.2.1: Agar Disc Diffusion for Antibacterial Activity
  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes.

  • Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Uniformly spread the bacterial suspension over the entire surface of the agar plate using a sterile swab.

  • Disc Application: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the test piperidine derivative. Place the discs onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.[20]

Protocol 4.2.2: DPPH Radical Scavenging Assay for Antioxidant Activity
  • Reagent Preparation: Prepare a stock solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test piperidine compounds.[11][20]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound. Include a control (DPPH with solvent) and a standard antioxidant like ascorbic acid.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. Antioxidant compounds will donate a hydrogen atom to the DPPH radical, quenching it and causing the deep violet color to fade to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[20]

  • Analysis: Calculate the percentage of scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[10]

Conclusion and Future Perspectives

The piperidine scaffold is a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. From inducing apoptosis in cancer cells to restoring cholinergic function in neurodegenerative diseases and combating microbial infections, its derivatives continue to provide a rich source of therapeutic leads. Future research will likely focus on developing multi-target-directed ligands, where a single piperidine-based molecule is designed to interact with multiple pathological targets simultaneously, offering a more holistic treatment approach for complex diseases like Alzheimer's.[2][21] The continued exploration of novel synthetic methodologies will further expand the chemical space of accessible piperidine derivatives, ensuring this privileged scaffold remains at the forefront of drug discovery for years to come.

References

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, February 2). International Journal of Novel Research and Development. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Frolov, N., & Vereshchagin, A. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Mphahamele, M., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. [Link]

  • Chakraborty, S., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • Unknown. (2025, April 28). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Unknown. (2016, August 15). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]

  • Unknown. (2026, March 13). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. [Link]

  • Unknown. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. National Center for Biotechnology Information. [Link]

  • Tveit, H., et al. (2017, March 15). Epidihydropinidine, the main piperidine alkaloid compound of Norway spruce (Picea abies) shows promising antibacterial and anti-Candida activity. PubMed. [Link]

  • Blaszczyk, B., & Gieldanowski, J. (1976). Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. Archives of Immunology and Experimental Therapy. [Link]

  • Kurp, K., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Salman, M., et al. (2022, January 15). Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. PubMed. [Link]

  • Hopfinger, A. J., & Reaka, A. (1998). A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Rajalakshmi, R. (2012, May 15). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology. [Link]

  • Kumar, S., et al. (2011). Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms. Current Medicinal Chemistry. [Link]

  • Patel, D., et al. (2023, July 11). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

  • Unknown. (2024, August 24). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]

  • Lee, Y., et al. (2007, October 15). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. [Link]

  • Hartl, A., et al. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2023, February 14). Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2022). Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders. Foods. [Link]

  • Salehi, B., et al. (2024, November 12). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. MDPI. [Link]

  • Fankam, A. G., et al. (2018, November 9). Alkaloid-Rich Crude Extracts, Fractions and Piperamide Alkaloids of Piper guineense Possess Promising Antibacterial Effects. National Center for Biotechnology Information. [Link]

  • Szymański, P., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Wang, C., et al. (2023, February 15). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • Unknown. (Year not available). WO2015080949A1 - Piperidine and piperazine derivatives and their use in treating viral infections and cancer.
  • Jha, N. K., et al. (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]

  • Zhang, Y., et al. (2024, July 30). Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study. Arabian Journal of Chemistry. [Link]

  • Wang, Y., et al. (2002, November 5). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Romero, D. L., et al. (1996). Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of (Alkylamino)piperidine-Containing Bis(heteroaryl)piperazines as Broad Spectrum HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Unknown. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Unknown. (2023, September 12). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Thieme Connect. [Link]

  • Unknown. (Year not available). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Wikipedia contributors. (Year not available). Piperidine. Wikipedia. [Link]

Sources

Exploratory

The Piperidine Scaffold in Medicinal Chemistry: Physicochemical Profiling, Structural Biology, and Synthetic Methodologies

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary: The Ubiquity of Piperidine In the landscape of modern drug discovery, nitrogen-containin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary: The Ubiquity of Piperidine

In the landscape of modern drug discovery, nitrogen-containing heterocycles form the architectural backbone of small-molecule therapeutics. Among these, the piperidine moiety stands out as a highly privileged scaffold. Recent epidemiological analyses of FDA- and EMA-approved pharmaceuticals reveal that piperidine is the second most common six-membered heterocycle in clinical use, superseded only by piperazine 1.

The ubiquity of piperidine is not coincidental. It is driven by its ability to impart high chemical stability, modulate lipophilicity versus aqueous solubility, and adapt its conformation to the precise steric demands of complex protein binding pockets 2. This whitepaper explores the causality behind the physicochemical dominance of piperidine, its structural biology, and provides self-validating synthetic protocols for its integration into drug candidates.

Physicochemical Profiling & ADME Implications

The integration of a piperidine ring into a molecular framework fundamentally alters its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Basicity and Ionization: Unsubstituted piperidine possesses a pKa of approximately 11.22 3. At physiological pH (7.4), the nitrogen atom is predominantly protonated. This cationic center is critical for electrostatic interactions, specifically forming salt bridges and cation- π interactions with acidic residues (e.g., Aspartate or Glutamate) within target receptors 1.

  • Lipophilicity Tuning: The parent piperidine has a LogP of 0.84, providing an excellent balance of hydrophilicity and lipophilicity [[3]](). Medicinal chemists frequently utilize methylation to fine-tune these properties. For instance, introducing a methyl group at the 2-position (2-methylpiperidine) slightly lowers the pKa (10.95) due to steric hindrance and inductive effects, which can enhance membrane permeability by increasing the fraction of the unprotonated species at physiological pH 3.

Structural Biology & Pharmacodynamics

Moving away from "flatland" (sp2-rich, planar molecules) is a major directive in modern drug design. The piperidine ring, naturally adopting a chair conformation, provides an excellent 3D vector for substituents, allowing them to occupy well-defined axial or equatorial positions.

Furthermore, the introduction of chiral piperidine scaffolds has been shown to drastically enhance biological activity and selectivity 4. Because biological targets are inherently asymmetric, chiral piperidines exhibit superior adaptation to the binding site. This precise spatial geometry not only increases target affinity but also reduces off-target toxicities, such as cardiac hERG channel inhibition, by modifying the overall polarity and π−π stacking interactions of the molecule 4.

A classic example of piperidine's pharmacodynamic utility is observed in antipsychotic medications like Haloperidol, which utilizes the basic piperidine nitrogen to anchor into the Dopamine D2 Receptor (GPCR) via an aspartate salt bridge.

D2_Signaling Haloperidol Haloperidol (Piperidine Scaffold) D2R Dopamine D2 Receptor (GPCR) Haloperidol->D2R Antagonizes Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Dopamine D2 receptor signaling modulated by the piperidine drug Haloperidol.

Quantitative Data: Privileged Piperidine Therapeutics

The versatility of the piperidine scaffold is reflected in its presence across diverse therapeutic areas, from central nervous system (CNS) modulators to oncology and infectious diseases 2. Below is a quantitative summary of blockbuster drugs relying on the piperidine moiety.

Drug NameTherapeutic AreaPrimary TargetApprox. pKaApprox. LogP
Donepezil Alzheimer's DiseaseAcetylcholinesterase (AChE)8.94.3
Haloperidol SchizophreniaDopamine D2 Receptor8.34.3
Paroxetine DepressionSerotonin Transporter (SERT)9.93.9
Fentanyl AnalgesiaMu-Opioid Receptor (MOR)8.44.0
Raloxifene OsteoporosisEstrogen Receptor (SERM)8.85.5

Synthetic Methodologies: Self-Validating Protocol for N-Alkylation

Late-stage functionalization of the piperidine nitrogen is a critical workflow in medicinal chemistry. Reductive amination remains the most robust method for N-alkylation due to its high functional group tolerance and scalability.

Reductive_Amination A Piperidine (Secondary Amine) C Iminium Ion Intermediate A->C + H+, -H2O B Carbonyl Compound B->C E N-Alkylated Piperidine (Target Scaffold) C->E Reduction D NaBH(OAc)3 (Reducing Agent) D->E Hydride Transfer

Workflow of reductive amination for N-alkylation of the piperidine scaffold.

Step-by-Step Protocol: Reductive Amination of Piperidine

Objective: Synthesize an N-alkylated piperidine derivative from a primary aldehyde.

Step 1: Iminium Ion Formation

  • Procedure: Dissolve the piperidine derivative (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.2 eq). Stir at room temperature for 1 hour under inert atmosphere.

  • Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for polar intermediates. Acetic acid is critical; it acts as a mild Brønsted acid to protonate the carbonyl oxygen, increasing its electrophilicity without completely protonating the basic piperidine nitrogen (which would render it non-nucleophilic).

Step 2: Hydride Reduction

  • Procedure: Portion-wise, add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) to the reaction mixture. Stir for 12 hours at room temperature.

  • Causality: NaBH(OAc)3​ is specifically selected over Sodium Borohydride ( NaBH4​ ). The three electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it a mild reducing agent. It selectively reduces the highly electrophilic iminium ion intermediate but leaves the unreacted aldehyde intact, preventing the formation of unwanted primary alcohol byproducts.

Step 3: Self-Validation & Reaction Quenching

  • Procedure: Perform Thin Layer Chromatography (TLC) using a ninhydrin stain.

  • Validation Checkpoint: The starting secondary amine (piperidine) will stain heavily (typically purple/brown) with ninhydrin. The successful formation of the tertiary amine product will show a new spot with a different Rf value that does not stain strongly with ninhydrin. This provides an immediate, self-validating visual confirmation of conversion.

  • Quenching: Once validated, quench the reaction with saturated aqueous NaHCO3​ .

  • Causality: The basic NaHCO3​ neutralizes the acetic acid and deprotonates the newly formed tertiary amine, ensuring it partitions into the organic layer during liquid-liquid extraction rather than being lost in the aqueous waste.

Advanced Strategies: Bioisosterism and Metabolic Stability

While highly privileged, the piperidine ring is susceptible to Cytochrome P450 (CYP)-mediated α -oxidation, which can lead to rapid clearance or the formation of toxic reactive metabolites. To mitigate these liabilities while preserving the favorable physicochemical properties of the scaffold, medicinal chemists increasingly rely on nonclassical bioisosteres.

Advanced structural modifications include the use of bicyclic piperidine surrogates, such as 6-azabicyclo[3.1.1]heptanes , or spirocyclic piperidine systems 5. These rigidified structures retain the basicity and spatial vectorality required for target engagement but introduce steric bulk that physically blocks metabolic hotspots, thereby extending the half-life of the drug candidate 2.

References

  • 3A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.

  • 4Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.

  • 2Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed / NIH.

  • 1Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing.

  • 6Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.

  • 53-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry - ACS Publications.

Sources

Foundational

Discovery and history of 4-hydroxypiperidine compounds

An In-depth Technical Guide to the Discovery and History of 4-Hydroxypiperidine Compounds For Researchers, Scientists, and Drug Development Professionals Abstract The 4-hydroxypiperidine scaffold is a cornerstone of mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of 4-Hydroxypiperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxypiperidine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structural motif in a multitude of approved and investigational therapeutic agents. Its unique combination of a hydrophilic hydroxyl group and a versatile piperidine ring allows for the fine-tuning of physicochemical properties, enabling the development of drugs with enhanced potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies for 4-hydroxypiperidine and its derivatives. We will delve into the seminal synthetic routes, explore the mechanistic underpinnings of key transformations, and highlight the critical role of this scaffold in the development of drugs targeting a wide range of diseases, including central nervous system disorders, cancer, and pain. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both historical context and practical insights into the chemistry and application of 4-hydroxypiperidine compounds.

Introduction: The Rise of a Privileged Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal building block for modulating biological activity. The introduction of a hydroxyl group at the 4-position of the piperidine ring creates a versatile intermediate with a unique set of properties. The hydroxyl group can act as a hydrogen bond donor and acceptor, enhancing solubility and providing a key interaction point with biological targets.[2] Furthermore, it serves as a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

While the precise first synthesis of 4-hydroxypiperidine (also known as 4-piperidinol) is not prominently documented in readily available historical records, its importance grew in the mid-20th century with the burgeoning field of medicinal chemistry. Early patents from the 1950s and 1970s describe various methods for the preparation of N-substituted and 4-aryl-4-hydroxypiperidines, highlighting their early use as intermediates for analgesics and other therapeutically active substances.[3][4] These early explorations laid the groundwork for the widespread adoption of the 4-hydroxypiperidine scaffold in modern drug discovery.

Evolution of Synthetic Methodologies

The synthesis of 4-hydroxypiperidine and its derivatives has evolved significantly over the decades, driven by the need for more efficient, scalable, and stereoselective methods. The primary strategies can be broadly categorized into the reduction of 4-piperidones and the catalytic hydrogenation of 4-pyridones.

Reduction of 4-Piperidones

The reduction of a 4-piperidone precursor is a common and versatile method for the synthesis of 4-hydroxypiperidines. The choice of reducing agent is critical and influences the stereochemical outcome of the reaction, particularly with substituted piperidones.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent widely used for the reduction of aldehydes and ketones.[5][6] It is particularly suitable for the reduction of 4-piperidones due to its compatibility with a wide range of functional groups.

Mechanism of Reduction: The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the 4-piperidone. The resulting alkoxide is then protonated during workup to yield the 4-hydroxypiperidine.[7]

Stereoselectivity: In the case of substituted 4-piperidones, the stereochemical outcome of the reduction is governed by the steric environment around the carbonyl group. The hydride will typically attack from the less hindered face of the molecule. For instance, in the reduction of a 4-substituted cyclohexanone, the use of cerium(III) chloride with sodium borohydride can significantly enhance the stereoselectivity for the formation of the trans-alcohol, arising from axial delivery of the hydride.[8][9]

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine via Reduction of N-Boc-4-piperidone [10]

  • Reaction Setup: Dissolve N-Boc-4-piperidone (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.1-1.5 eq.) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-hydroxypiperidine.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Catalytic Hydrogenation of 4-Pyridones (4-Hydroxypyridines)

The catalytic hydrogenation of 4-pyridone, which exists in tautomeric equilibrium with 4-hydroxypyridine, is an atom-economical method for the synthesis of 4-hydroxypiperidine. This method is particularly suitable for large-scale production.

Catalytic Systems: A variety of catalysts can be employed for this transformation, including platinum group metals such as platinum oxide (PtO₂) and rhodium on carbon (Rh/C). The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation.

Mechanism of Hydrogenation: The hydrogenation of the pyridine ring is a complex process that involves the adsorption of the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The aromaticity of the pyridine ring makes its reduction more challenging than that of a simple olefin. The reaction is often carried out in the presence of an acid, which protonates the pyridine nitrogen, facilitating the reduction.

Caption: Simplified schematic of the catalytic hydrogenation of 4-pyridone.

Analytical Characterization of 4-Hydroxypiperidine

The structural elucidation and purity assessment of 4-hydroxypiperidine and its derivatives are crucial for their use in research and development. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 4-hydroxypiperidine provides valuable information about the number of different types of protons and their connectivity. Key signals include those for the protons on the carbons bearing the hydroxyl group and the nitrogen atom, as well as the other methylene protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the carbon atoms in the molecule, allowing for confirmation of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The electron ionization (EI) mass spectrum of 4-hydroxypiperidine shows a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the piperidine ring.[11]

Infrared (IR) Spectroscopy

The IR spectrum of 4-hydroxypiperidine displays characteristic absorption bands corresponding to the different functional groups present in the molecule. Key absorptions include a broad O-H stretching band for the hydroxyl group and N-H stretching for the secondary amine.[2]

Spectroscopic Data for 4-Hydroxypiperidine
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
¹H NMR (CDCl₃, δ) ~3.7 (m, 1H, CH-OH), ~3.1 (m, 2H, CH₂-N), ~2.7 (m, 2H, CH₂-N), ~1.9 (m, 2H, CH₂), ~1.5 (m, 2H, CH₂)
¹³C NMR (CDCl₃, δ) ~67 (CH-OH), ~45 (CH₂-N), ~34 (CH₂)
MS (EI, m/z) 101 (M⁺), 84, 57, 44
IR (KBr, cm⁻¹) ~3300 (O-H stretch, broad), ~3100 (N-H stretch), ~2940 (C-H stretch)

The Role of 4-Hydroxypiperidine in Drug Discovery and Development

The 4-hydroxypiperidine scaffold is a key component in a wide range of clinically important drugs and drug candidates. Its versatility allows it to be incorporated into molecules targeting diverse biological systems.

Central Nervous System (CNS) Disorders

The piperidine ring is a common feature in many CNS-active drugs due to its ability to impart favorable pharmacokinetic properties, such as blood-brain barrier permeability. The 4-hydroxy group can be further functionalized to modulate receptor binding and selectivity.

  • Antipsychotics: The 4-aryl-4-hydroxypiperidine motif is found in several typical and atypical antipsychotics.

  • Analgesics: This scaffold is a cornerstone in the development of opioid receptor modulators for pain management.[12][13][14][15]

Oncology

The 4-hydroxypiperidine moiety is frequently incorporated into kinase inhibitors to enhance solubility and provide key hydrogen bonding interactions with the target protein.[16]

  • Kinase Inhibitors: N-Boc-4-hydroxypiperidine is a key starting material in the synthesis of several Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and myeloproliferative neoplasms.[2]

Other Therapeutic Areas

The applications of 4-hydroxypiperidine derivatives extend to various other therapeutic areas, including:

  • Antihistamines: As antagonists of the histamine H₃ receptor.[17]

  • Antitubercular agents [18]

  • Anti-inflammatory agents [12]

Caption: Conceptual diagram of SAR studies on the 4-hydroxypiperidine scaffold.

Conclusion

The journey of 4-hydroxypiperidine from a simple heterocyclic alcohol to a privileged scaffold in medicinal chemistry is a testament to its remarkable chemical versatility and biological significance. The evolution of its synthesis from classical methods to modern, highly efficient, and stereoselective strategies has enabled its widespread use in drug discovery. As our understanding of disease biology deepens, the 4-hydroxypiperidine scaffold will undoubtedly continue to be a valuable tool for medicinal chemists in the design and synthesis of the next generation of innovative medicines. This guide has provided a comprehensive overview of the history, synthesis, and applications of this important class of compounds, with the aim of equipping researchers with the knowledge to effectively utilize this scaffold in their own drug discovery endeavors.

References

  • Saeed, M., et al. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 20(4), 338-41. [Link]

  • U.S. Patent 3,845,062. (1974).
  • Vasilevsky, S. F., & El-Sayed, I. E. T. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6293. [Link]

  • U.S. Patent 2,784,192. (1957).
  • Marin, J., et al. (2003). Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor. The Journal of Organic Chemistry, 68(25), 9823–9831. [Link]

  • Saeed, M., et al. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. [Link]

  • American Journal of Organic Chemistry. (2012). Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. Scientific & Academic Publishing. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2014). Organic & Biomolecular Chemistry. [Link]

  • PubChem. (n.d.). Piperidin-4-ol. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • Pharmaffiliates. (n.d.). 4-Hydroxypiperidine. [Link]

  • Sultan Qaboos University House of Expertise. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. [Link]

  • Ananthan, S., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]

  • NIST. (n.d.). 4-Hydroxypiperidine. [Link]

  • Kuran, B., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Sodium borohydride. [Link]

  • Olszewska, B., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Wigfield, D. C., & Phelps, D. J. (1970). Transition State Analysis:' Evidence against Product Development Control in the Sodium Borohydride Reduction of Ketones. Chemical Communications. [Link]

  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • Wigfield, D. C. (1979). Chemoselective reductions with sodium borohydride. Tetrahedron, 35(4), 449-462. [Link]

  • Wang, Y., et al. (2001). Quantum chemistry study on the reduction of prechiral ketone by sodium borohydride. Journal of Molecular Structure: THEOCHEM, 545(1-3), 223-231. [Link]

  • Sharma, A., et al. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. Organic Process Research & Development, 23(12), 2736–2741. [Link]

  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31102-31123. [Link]

  • Sokolov, V. I., et al. (1974). Mass spectra and three-dimensional structure of 4-hydroxypiperidine derivatives. Chemistry of Heterocyclic Compounds, 10(11), 1331-1336. [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]

  • Barnard, T. S. (2023). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Chem LibreTexts. [Link]

  • Constantino, M. G., et al. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Journal of the Brazilian Chemical Society, 9(5), 445-449. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Strategic Rationale & Application Context The 4-hydroxypiperidine-4-carboxylate scaffold is a highly privileged, conformationally restricted motif in modern medicinal chemistry. It serves as a critical rigidifying buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Application Context

The 4-hydroxypiperidine-4-carboxylate scaffold is a highly privileged, conformationally restricted motif in modern medicinal chemistry. It serves as a critical rigidifying building block in the development of [1], [2], and various spirocyclic peptidomimetics.

Synthesizing the hydrochloride salt of ethyl 4-hydroxypiperidine-4-carboxylate requires a robust, scalable approach. While classical cyanohydrin reactions using sodium cyanide (NaCN) present significant safety hazards (HCN gas generation) and equilibrium limitations, the use of trimethylsilyl cyanide (TMSCN) offers a safer, high-yielding alternative. The subsequent transformation leverages a powerful one-pot cascade reaction—combining protecting group cleavage, nitrile hydrolysis, and Fischer esterification—driven by concentrated hydrochloric acid in ethanol.

Synthetic Workflows & Mechanistic Pathways

SynthesisRoute SM N-Boc-piperidin-4-one Intermediate TMS-Cyanohydrin Intermediate SM->Intermediate TMSCN, ZnI2 DCM, 0 °C ➔ RT Product Ethyl 4-hydroxypiperidine- 4-carboxylate HCl Intermediate->Product conc. HCl, EtOH Reflux, 16 h

Figure 1: Two-step synthetic workflow for Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride.

CascadeMechanism Start TMS-Cyanohydrin Step1 O-TMS & N-Boc Deprotection Start->Step1 HCl (aq) Step2 Nitrile Hydrolysis (Amide ➔ Carboxylic Acid) Step1->Step2 H2O, Heat Step3 Fischer Esterification (with Ethanol) Step2->Step3 EtOH, H+ End Final Hydrochloride Salt Step3->End Isolation

Figure 2: Mechanistic cascade during the acidic reflux step.

Reagent Matrix & Safety Profiling

ReagentMW ( g/mol )EquivalentsFunctionSafety / Handling
N-Boc-piperidin-4-one 199.251.0Starting MaterialIrritant; handle in fume hood.
Trimethylsilyl cyanide (TMSCN) 99.211.2Cyanating AgentHighly toxic, moisture sensitive.
Zinc Iodide (ZnI2) 319.220.05Lewis Acid CatalystHygroscopic; store under argon.
Dichloromethane (DCM) 84.93-Solvent (Step 1)Volatile, toxic.
Ethanol (Absolute) 46.07ExcessSolvent / ReactantFlammable.
Hydrochloric Acid (37% aq) 36.4610.0Acid / Hydrolysis AgentCorrosive; causes severe burns.

Step-by-Step Experimental Protocol

Step 1: Cyanosilylation (Synthesis of 1-Boc-4-cyano-4-((trimethylsilyl)oxy)piperidine)

Causality Insight: The addition of a catalytic amount of a thiophilic/oxophilic Lewis acid like ZnI₂ activates the ketone carbonyl, facilitating the nucleophilic attack of the cyanide ion. The in-situ trapping of the resulting alkoxide by the trimethylsilyl group renders the addition irreversible, pushing the reaction to near-quantitative yields without the need for toxic HCN gas[3].

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve N-Boc-piperidin-4-one (10.0 g, 50.2 mmol) in anhydrous DCM (100 mL).

  • Catalysis: Add anhydrous Zinc Iodide (0.80 g, 2.5 mmol). Stir the suspension for 5 minutes.

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Syringe in TMSCN (7.5 mL, 60.2 mmol) dropwise over 15 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer, extract the aqueous layer with DCM (2 × 30 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the TMS-cyanohydrin as a pale yellow oil. This intermediate is typically pure enough (>95%) to be used directly in the next step.

Step 2: Cascade Hydrolysis, Esterification, and Deprotection

Causality Insight: Subjecting the TMS-cyanohydrin to strongly acidic, protic conditions under reflux initiates a cascade sequence. First, the acid-labile N-Boc and O-TMS groups are rapidly cleaved. Second, the exposed nitrile undergoes acid-catalyzed hydration to a primary amide, which is subsequently hydrolyzed to the carboxylic acid. Finally, Fischer esterification with the solvent (ethanol) yields the ethyl ester. The presence of excess HCl ensures the basic piperidine nitrogen is protonated, preventing unwanted side reactions and precipitating the final product as a stable hydrochloride salt [4].

  • Preparation: Dissolve the crude TMS-cyanohydrin (approx. 50.2 mmol) in absolute ethanol (120 mL) in a heavy-walled round-bottom flask equipped with a reflux condenser.

  • Acidification: Slowly add concentrated aqueous HCl (37%, 42 mL, ~500 mmol) to the stirring solution. (Caution: Exothermic reaction with potential off-gassing of isobutylene from Boc cleavage).

  • Reflux: Heat the mixture to a gentle reflux (80–85 °C) for 16–24 hours.

  • Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol, water, and excess HCl, resulting in a thick syrup or solid residue.

  • Purification: Triturate the crude residue with cold diethyl ether or acetone (50 mL). Stir vigorously for 30 minutes until a free-flowing white powder forms. Filter the solid, wash with additional cold ether (2 × 20 mL), and dry in a vacuum oven at 45 °C overnight to afford the pure hydrochloride salt (MW: 209.67 g/mol ).

Analytical Characterization & Quality Control

To ensure the protocol acts as a self-validating system, compare the isolated product against the following quantitative benchmarks:

Analytical TechniqueExpected Signals / Observations
¹H NMR (400 MHz, D₂O) δ 4.25 (q, J = 7.1 Hz, 2H), 3.45-3.35 (m, 2H), 3.20-3.10 (m, 2H), 2.25-2.15 (m, 2H), 1.95-1.85 (m, 2H), 1.28 (t, J = 7.1 Hz, 3H).
¹³C NMR (100 MHz, D₂O) δ 176.5 (C=O), 70.2 (C-OH), 63.4 (CH₂-O), 41.5 (C2, C6), 32.1 (C3, C5), 13.8 (CH₃).
LC-MS (ESI+) m/z calculated for C₈H₁₆NO₃⁺ [M+H]⁺: 174.11; Found: 174.1.
Validation Checkpoints Complete disappearance of the tert-butyl singlet (~1.4 ppm) confirms Boc deprotection. High solubility in D₂O and insolubility in ether confirms the hydrochloride salt formation.

Troubleshooting & Optimization

  • Incomplete Cyanosilylation: If TLC (Hexanes/EtOAc 7:3) indicates unreacted starting material, verify the anhydrous nature of the ZnI₂ catalyst. ZnI₂ is highly hygroscopic; moisture will rapidly hydrolyze TMSCN, killing the catalytic cycle.

  • Esterification Stalling at the Carboxylic Acid: If LC-MS shows a mass corresponding to the free carboxylic acid (m/z 146.1) rather than the ethyl ester, the reaction mixture likely contains too much water. Ensure absolute ethanol is used. While the large excess of ethanol typically drives the Fischer esterification to completion via Le Chatelier's principle, heavily scaled reactions may benefit from the addition of a Dean-Stark trap or molecular sieves during the final hours of reflux.

References

  • Title: CA2963359A1 - Isoxazole derivative as mutant isocitrate dehydrogenase 1 inhibitor Source: Google Patents URL
  • Title: US8846929B2 - Substituted-quinoxaline-type piperidine compounds and the uses thereof Source: Google Patents URL
  • Title: Rapid Synthesis of 4-Benzyl-4-aminopiperidines by Addition of Grignard Reagents to N-(1-Boc-Piperidin-4-one) Source: Synlett (Thieme Connect) URL: [Link]

  • Title: Protective Groups in Organic Synthesis (4th Edition) Source: John Wiley & Sons, Inc. URL: [Link]

Application

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride as a pharmaceutical intermediate

Application Note: Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride in Advanced Pharmaceutical Synthesis Executive Summary In modern medicinal chemistry, functionalized saturated heterocycles are critical for optimiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride in Advanced Pharmaceutical Synthesis

Executive Summary

In modern medicinal chemistry, functionalized saturated heterocycles are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS: 937063-36-0) has emerged as a highly versatile pharmaceutical intermediate[1]. This bifunctional piperidine building block provides a rigid spatial arrangement for hydrogen bonding (via the tertiary hydroxyl group) and synthetic handle for further functionalization (via the ester and secondary amine). This application note details the structural rationale, key therapeutic applications, and self-validating synthetic protocols for utilizing this intermediate in drug development.

Physicochemical Profile

To ensure reproducibility in scale-up manufacturing, it is imperative to understand the quantitative physicochemical parameters of the intermediate[2],[3].

PropertyValue
Chemical Name Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride
CAS Registry Number 937063-36-0 (HCl Salt) / 167364-27-4 (Free Base)
Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol (HCl salt)
Physical State Solid powder
Predicted Collision Cross Section 139.2 Ų ([M+H]+)
Storage Conditions Sealed in dry, room temperature

Structural Rationale in Medicinal Chemistry

The strategic incorporation of the 4-hydroxypiperidine-4-carboxylate scaffold into drug candidates serves three primary functions:

  • pKa Tuning: The electron-withdrawing nature of the carboxylate group lowers the pKa of the piperidine nitrogen, enhancing membrane permeability and oral bioavailability.

  • Target Engagement: The tertiary hydroxyl group acts as a potent hydrogen bond donor/acceptor, frequently engaging with kinase hinge regions or allosteric pockets.

  • Metabolic Stability: The fully substituted C4 position blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes), prolonging the half-life of the resulting API.

Key Application A: Synthesis of Mutant IDH1 Inhibitors (Oncology)

Mutant Isocitrate Dehydrogenase 1 (mIDH1) is a critical oncogenic driver in acute myeloid leukemia (AML) and gliomas. While wild-type IDH1 converts isocitrate to α -ketoglutarate ( α -KG), the mutated enzyme possesses a neomorphic activity that reduces α -KG to D-2-hydroxyglutarate (D-2-HG)[4]. The accumulation of D-2-HG causes severe epigenetic dysregulation. Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is utilized as a core structural motif in the synthesis of isoxazole-based allosteric inhibitors that selectively bind to mIDH1, halting D-2-HG production[4].

mIDH1_Pathway WT Wild-Type IDH1 (Isocitrate → α-KG) Mutant Mutant IDH1 (α-KG → D-2-HG) WT->Mutant Somatic Mutation Disease Epigenetic Dysregulation & Oncogenesis Mutant->Disease D-2-HG Accumulation Drug mIDH1 Inhibitor (Piperidine-based API) Drug->Mutant Allosteric Blockade

Fig 1. Mechanism of mIDH1-driven oncogenesis and targeted allosteric inhibition.

Key Application B: Synthesis of Carboxypeptidase B Inhibitors (Cardiovascular)

In the cardiovascular domain, Carboxypeptidase B plays a regulatory role in the coagulation cascade and thrombosis. Phosphonic acid derivatives synthesized using ethyl 4-hydroxypiperidine-4-carboxylate exhibit potent inhibitory activity against Carboxypeptidase B[5]. The piperidine nitrogen undergoes N-alkylation to attach the phosphonic acid pharmacophore, while the ethyl ester serves as a prodrug moiety that is hydrolyzed in vivo to the active carboxylic acid[5].

Self-Validating Experimental Protocols

The following protocols have been engineered to include built-in causality and self-validation checkpoints, ensuring high-fidelity synthesis.

Synthetic_Workflow S1 N-Boc Precursor (Organic Soluble) S2 4N HCl in Dioxane (Anhydrous Cleavage) S1->S2 Ice cooling (0°C) S3 Ethyl 4-hydroxypiperidine- 4-carboxylate HCl S2->S3 Precipitation (Self-Validation) S4 Base Addition (DIPEA) + Electrophile S3->S4 Free-basing in situ S5 Target API (N-Alkylated/Amidated) S4->S5 Coupling

Fig 2. Synthetic workflow from Boc-precursor to final API, highlighting self-validating steps.

Protocol 1: Preparation of the Hydrochloride Salt via Anhydrous Deprotection

Objective: Cleave the tert-butyloxycarbonyl (Boc) protecting group without hydrolyzing the ethyl ester.

  • Dissolution: Dissolve 2.78 g of the N-Boc protected precursor in 30 mL of absolute ethanol[4].

  • Acid Addition: Under strict ice cooling (0°C), slowly add 10 mL of 4N hydrochloric acid in 1,4-dioxane[4].

    • Causality: Ice cooling mitigates the exothermic nature of the acid-base interaction, preventing thermal degradation of the tertiary alcohol. Anhydrous HCl in dioxane is deliberately chosen over aqueous HCl to completely eliminate the risk of ester hydrolysis.

  • Reaction: Remove the ice bath and stir the mixture overnight at room temperature[4].

  • Isolation: Concentrate the reaction solution under reduced pressure to yield 2.12 g of the title compound[4].

    • Self-Validation Checkpoint: As the Boc group is cleaved and the HCl salt forms, the product will begin to precipitate out of the non-polar dioxane mixture. This visual cue serves as an immediate, self-validating indicator of reaction progress.

Protocol 2: N-Alkylation of the Piperidine Core

Objective: Functionalize the secondary amine to build the API backbone.

  • Reagent Assembly: Combine the ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride, the target electrophile (e.g., an alkyl sulfonate), and potassium carbonate ( K2​CO3​ ) in a suitable solvent[5].

  • In Situ Free-Basing: Stir the mixture at room temperature to 50°C for 14 hours[5].

    • Causality: K2​CO3​ acts as a mild, heterogeneous base. It neutralizes the hydrochloride salt to liberate the nucleophilic secondary amine in situ. A mild base is strictly required to prevent base-catalyzed saponification of the ethyl ester[5].

  • Workup: Extract the organic substances with ethyl acetate and wash the extract with saturated aqueous brine[5]. Dry the organic layer over anhydrous magnesium sulfate.

    • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the distinct, strongly colored secondary amine spot confirms the quantitative conversion to the tertiary amine API.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized intermediate, the following analytical parameters must be met:

  • 1H-NMR (DMSO-d6): Look for the characteristic ethyl ester signals (a quartet near 4.1 ppm and a triplet near 1.2 ppm) and the broad exchangeable signal for the piperidinium protons ( NH2+​ ) around 8.5-9.0 ppm[4].

  • LC-MS: The mass spectrum should display a dominant [M+H]+ peak at m/z 174.11, corresponding to the free base mass (173.10 Da) plus a proton[3].

Sources

Method

Application Note: Structural Elucidation of Ethyl 4-Hydroxypiperidine-4-carboxylate Hydrochloride using 1H NMR Spectroscopy

Abstract: This application note provides a comprehensive guide to the structural elucidation of ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride using high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a comprehensive guide to the structural elucidation of ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride using high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy. It offers a detailed theoretical framework, a step-by-step experimental protocol for sample preparation and data acquisition, and an in-depth analysis of a predicted 1H NMR spectrum. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the characterization of heterocyclic compounds.

Introduction

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a versatile building block in the synthesis of more complex pharmaceutical agents. Its structure, featuring a piperidine ring with hydroxyl and ethyl carboxylate substituents at the C4 position, necessitates a robust analytical method for unambiguous characterization. 1H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, including the number and connectivity of protons.

This application note will delve into the nuances of acquiring and interpreting the 1H NMR spectrum of this hydrochloride salt, addressing the specific challenges and considerations inherent to this class of compounds.

Theoretical Background: Deciphering the 1H NMR Spectrum

The 1H NMR spectrum provides a wealth of information based on four key parameters: chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J).

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electronegative atoms, such as oxygen and the protonated nitrogen in the hydrochloride salt, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[1][2]

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[1]

  • Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is a result of spin-spin coupling between neighboring, non-equivalent protons. The n+1 rule is a useful guide, where 'n' is the number of adjacent non-equivalent protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

For ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride, the protonation of the piperidine nitrogen has a significant impact on the chemical shifts of the ring protons, causing them to shift downfield compared to the free base.

Predicted 1H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride, the following data is predicted based on the analysis of structurally related compounds, including ethyl isonipecotate and other 4-substituted piperidine derivatives. The spectrum is predicted for a standard deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CH₂- (Ethyl)~4.2Quartet (q)2H~7.1
-CH₃ (Ethyl)~1.2Triplet (t)3H~7.1
Piperidine H2/H6 (axial & equatorial)~3.2 - 3.5Multiplet (m)4H-
Piperidine H3/H5 (axial & equatorial)~1.8 - 2.2Multiplet (m)4H-
-OHSolvent dependentSinglet (s)1H-
-NH₂⁺-Solvent dependentBroad Singlet (br s)2H-

Experimental Protocol

This section outlines a detailed procedure for the preparation and 1H NMR analysis of ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride.

Materials and Equipment
  • Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS No: 937063-36-0)[3]

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes and tips

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

Sample_Preparation cluster_prep Sample Preparation weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve Accurately vortex Vortex to Homogenize dissolve->vortex Thoroughly transfer Transfer to NMR Tube vortex->transfer Carefully Molecular_Structure cluster_mol Ethyl 4-hydroxypiperidine-4-carboxylate Hydrochloride mol  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDROWSPAN="3"><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=53621865&t=l"/>TD><TD>ProtonTD><TD>LabelTD>TR><TR><TD>-CH2- (Ethyl)TD><TD>aTD>TR><TR><TD>-CH3 (Ethyl)TD><TD>bTD>TR><TR><TDCOLSPAN="3">Piperidine Ring ProtonsTD>TR><TR><TDCOLSPAN="2">H2/H6TD><TD>cTD>TR><TR><TDCOLSPAN="2">H3/H5TD><TD>dTD>TR>TABLE>

Caption: Structure with proton labeling for NMR assignment.

Detailed Signal Analysis
  • Ethyl Group Protons:

    • -CH₂- (a): The quartet observed around 4.2 ppm is characteristic of a methylene group adjacent to a methyl group. Its downfield shift is due to the deshielding effect of the neighboring ester oxygen.

    • -CH₃- (b): The triplet at approximately 1.2 ppm is typical for a methyl group next to a methylene group. This signal is in the upfield region, as it is further away from the electronegative oxygen atom.

  • Piperidine Ring Protons:

    • H2/H6 (c): The multiplet in the range of 3.2-3.5 ppm is assigned to the four protons on the carbons adjacent to the protonated nitrogen. The protonation of the nitrogen leads to a significant downfield shift of these protons due to the inductive effect of the positive charge.

    • H3/H5 (d): The multiplet between 1.8 and 2.2 ppm corresponds to the four protons on the carbons beta to the nitrogen. These protons are less affected by the nitrogen's positive charge and therefore resonate at a higher field (upfield) compared to the H2/H6 protons.

  • Labile Protons:

    • -OH and -NH₂⁺-: The chemical shifts of the hydroxyl and amine protons are highly dependent on the solvent, concentration, and temperature. They often appear as broad singlets and will exchange with D₂O, leading to their disappearance from the spectrum.

Troubleshooting and Advanced Tips

  • Broad Signals: Broadening of the piperidine ring proton signals can occur due to conformational exchange (chair-chair interconversion). Variable temperature NMR studies can be employed to investigate these dynamic processes.

  • Hydrochloride Salt Considerations: The acidic nature of the hydrochloride salt can influence the chemical shifts of exchangeable protons.

  • 2D NMR Techniques: For a more definitive assignment of the piperidine ring protons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY would reveal the coupling between the H2/H6 and H3/H5 protons, while HSQC would correlate each proton to its attached carbon atom.

Conclusion

This application note has provided a detailed guide for the acquisition and interpretation of the 1H NMR spectrum of ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride. By understanding the fundamental principles of NMR and following the outlined experimental protocol, researchers can confidently characterize this and similar heterocyclic compounds. The predicted spectral data and detailed assignments serve as a valuable reference for the structural verification of this important synthetic building block.

References

  • ECHA. ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride. [Link]

  • PubChem. Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride. [Link]

  • Royal Society of Chemistry. Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • NIST. N-Ethyl-4-hydroxypiperidine. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • AZoM. Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. [Link]

  • PubChem. Ethyl 4-piperidinecarboxylate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Common Side Reactions in Piperidine Synthesis

Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered du...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of piperidine and its derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions and achieve higher yields of your target compounds.

General Troubleshooting Workflow

When a piperidine synthesis yields an unexpectedly low amount of the desired product or a complex mixture of byproducts, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solution Implementation cluster_3 Validation Start Low Yield or Impure Product Analysis Characterize Crude Mixture (NMR, GC-MS, LC-MS) Start->Analysis Identify_Byproducts Identify Major Side Products Analysis->Identify_Byproducts Route_Specific_Issues Consult Synthesis Route-Specific Troubleshooting Guide Identify_Byproducts->Route_Specific_Issues Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Route_Specific_Issues->Optimize_Conditions Known Side Reaction Change_Reagents Modify Reagents (e.g., Catalyst, Reducing Agent) Route_Specific_Issues->Change_Reagents Reagent-Related Issue Purification Improve Purification Strategy Route_Specific_Issues->Purification Separation Challenge Re-run Re-run Reaction with Optimized Protocol Optimize_Conditions->Re-run Change_Reagents->Re-run Final_Analysis Analyze Final Product (Purity and Yield) Purification->Final_Analysis Re-run->Final_Analysis Success Successful Synthesis Final_Analysis->Success

Caption: General workflow for troubleshooting piperidine synthesis.

Troubleshooting by Synthetic Route

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a common and atom-economical method for piperidine synthesis.[1] However, it is not without its challenges.

FAQ 1: My pyridine hydrogenation is incomplete, or the catalyst seems to be poisoned. What's happening?

Answer: Catalyst poisoning is a frequent issue in pyridine hydrogenation. The lone pair of electrons on the nitrogen atom of both the pyridine starting material and the piperidine product can coordinate strongly to the surface of the metal catalyst, blocking active sites and inhibiting the reaction.[2]

Troubleshooting Steps:

  • Acidic Additives: The most effective solution is to add a stoichiometric amount of an acid, such as hydrochloric acid (HCl) or acetic acid.[2] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and deactivating the catalyst.[2]

  • Increase Catalyst Loading: In some cases, increasing the catalyst-to-substrate ratio can help to compensate for partial deactivation.[3]

  • Optimize Reaction Conditions: Increasing the hydrogen pressure and/or temperature can enhance the reaction rate. However, be cautious, as overly harsh conditions can lead to other side reactions.[4]

FAQ 2: I'm observing over-reduction and ring-opening byproducts. How can I prevent this?

Answer: Over-reduction, leading to the cleavage of the C-N bond and the formation of linear amines, can occur under harsh reaction conditions (high temperatures and pressures) or with highly active catalysts.[5]

Troubleshooting Steps:

  • Milder Conditions: Reduce the reaction temperature and hydrogen pressure.

  • Catalyst Choice: While Raney Nickel is a common catalyst, it can sometimes promote over-reduction. Consider switching to a less aggressive catalyst like Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C).[6]

FAQ 3: I can't separate my piperidine product from unreacted pyridine by distillation. Why?

Answer: Piperidine and pyridine form a constant boiling point azeotropic mixture, making their separation by simple fractional distillation challenging.[7] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[8]

Troubleshooting Steps:

  • Azeotropic Distillation with Water: Adding water to the mixture can alter the relative volatilities and help to break the azeotrope, allowing for a more effective separation by distillation.[8][9]

  • Selective Salt Formation: A highly effective method is to exploit the difference in basicity. Piperidine is more basic than pyridine and will react with carbon dioxide (CO₂) to form a solid piperidine carbonate, while pyridine remains in solution. The solid carbonate can then be filtered off and the free piperidine regenerated by treatment with a strong base.[8][10]

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystTypical Pressure (bar)Typical Temperature (°C)SolventNotesReference
PtO₂ (Adams' catalyst) 1-540Trifluoroethanol (TFE)Highly active, often used with an acidic solvent to prevent poisoning. Good for substituted pyridines.[2][11]
Rh/C 5-1080WaterEffective under mild conditions.[6]
Raney Nickel 50-100170-200EthanolHighly active but can lead to over-reduction. Often used in industrial processes.[1]
Pd/C 1-425-80Acetic Acid/EthanolA versatile and selective catalyst, often used with an acid co-catalyst.[4]
Experimental Protocol: Selective Salt Formation to Separate Piperidine from Pyridine
  • Dissolution: Dissolve the crude mixture of piperidine and pyridine in an anhydrous, non-protic organic solvent such as diethyl ether or dichloromethane.

  • CO₂ Addition: Bubble dry carbon dioxide gas through the solution at room temperature. A white precipitate of piperidine carbonate will form.

  • Filtration: Once precipitation is complete, filter the mixture to isolate the solid piperidine carbonate. The pyridine will remain in the filtrate.

  • Liberation of Piperidine: Suspend the piperidine carbonate in water and add a strong base, such as aqueous sodium hydroxide, to liberate the free piperidine.

  • Extraction and Purification: Extract the piperidine into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., solid KOH), and purify by distillation.[8]

Reductive Amination

Reductive amination is a versatile method for synthesizing substituted piperidines, typically from a dicarbonyl compound like glutaraldehyde and an amine.

FAQ 4: My reductive amination is producing a significant amount of tertiary amine byproduct. How do I improve selectivity for the secondary amine?

Answer: Over-alkylation is a common side reaction in reductive amination. The newly formed secondary amine (the piperidine product) is often more nucleophilic than the starting primary amine and can react further with the carbonyl compound to form a tertiary amine.[12]

G Primary_Amine Primary Amine (R-NH2) Imine Imine Intermediate Primary_Amine->Imine + Carbonyl Carbonyl Dicarbonyl (e.g., Glutaraldehyde) Carbonyl->Imine Piperidine Desired Piperidine (Secondary Amine) Imine->Piperidine Reduction Tertiary_Amine Over-alkylation Product (Tertiary Amine) Piperidine->Tertiary_Amine + Imine Intermediate (Runaway Reaction)

Caption: Mechanism of over-alkylation in reductive amination.

Troubleshooting Steps:

  • Stepwise Procedure: The most effective way to prevent over-alkylation is to perform the reaction in two distinct steps. First, form the imine intermediate by reacting the carbonyl compound and the amine, often with the removal of water using a dehydrating agent like molecular sieves. Once the imine formation is complete, add the reducing agent.[12]

  • Control Stoichiometry: Use a large excess of the primary amine to outcompete the secondary amine product for reaction with the carbonyl compound.

  • Neutral Conditions: Running the reaction under non-acidic conditions can suppress the formation of the tertiary amine.[12]

FAQ 5: I'm getting a lot of the corresponding alcohol from the reduction of my starting carbonyl. How can I avoid this?

Answer: This side reaction occurs when the reducing agent is too reactive and reduces the starting aldehyde or ketone before it can form the imine intermediate.

Troubleshooting Steps:

  • Use a Milder Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce carbonyls. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards carbonyls but will efficiently reduce the iminium ion intermediate.[13]

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivityTypical SolventpH ConditionsNotesReference
Sodium Borohydride (NaBH₄) LowMethanol, EthanolNeutral to BasicCan reduce starting carbonyl. Best used in a two-step procedure.[13]
Sodium Cyanoborohydride (NaBH₃CN) HighMethanol, AcetonitrileMildly Acidic (pH 4-6)Selective for iminium ions over carbonyls. Toxic cyanide byproduct.[6][13]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighDichloromethane (DCM), 1,2-Dichloroethane (DCE)Neutral to Mildly AcidicSelective for iminium ions. Moisture sensitive but less toxic than NaBH₃CN.[13]
2-Picoline Borane HighProtic SolventsNeutralA stable and less toxic alternative to borohydride reagents.
Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
  • Reactant Preparation: To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq.) and the amine (1.0-1.2 eq.).

  • Solvent Addition: Dissolve the reactants in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.1-1.5 eq.) portion-wise to the stirred solution. The reaction is often exothermic, so slow addition may be necessary.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent, dry the combined organic layers, and concentrate to yield the crude piperidine. Purify as necessary by column chromatography or distillation.[13]

Hofmann-Löffler-Freytag (HLF) Reaction

The HLF reaction is a powerful method for the synthesis of pyrrolidines and piperidines via an intramolecular hydrogen atom transfer of a nitrogen-centered radical.[14][15]

FAQ 6: My HLF reaction is giving low yields and many side products. What are the likely causes?

Answer: The HLF reaction can be sensitive, and low yields are often attributed to the instability of the N-haloamine intermediate and competing side reactions.[15]

Troubleshooting Steps:

  • Suarez Modification: To circumvent the instability of N-haloamines, the Suarez modification utilizes more stable N-nitrile amines, phosphoramides, or nitroamines as precursors, which are converted in situ to the reactive intermediate using reagents like lead tetraacetate/iodine or diacetoxyiodobenzene/iodine.[15]

  • Milder Conditions: When using substrates with electron-withdrawing groups on the nitrogen, the reaction can often be carried out under milder, neutral conditions, which can help to reduce side reactions.[15][16]

  • Control of Initiation: The reaction is typically initiated by heat or UV light. Ensure consistent and controlled initiation to avoid decomposition of the starting materials.

FAQ 7: My HLF reaction is producing the pyrrolidine instead of the desired piperidine. How can I control the regioselectivity?

Answer: The HLF reaction proceeds via a 1,5-hydrogen atom transfer, which typically leads to the formation of five-membered rings (pyrrolidines). The formation of six-membered rings (piperidines) is less common and requires a substrate that favors a 1,6-hydrogen atom transfer.[14]

Troubleshooting Steps:

  • Substrate Design: The regioselectivity is largely determined by the structure of the starting amine. Ensure your substrate has an accessible hydrogen atom at the δ-position (for piperidine formation) and that the conformation of the molecule favors the 1,6-hydrogen atom transfer.

  • Alternative Synthetic Route: If you are consistently obtaining the pyrrolidine, it may be more efficient to choose a different synthetic route that is more amenable to the formation of six-membered rings, such as reductive amination or pyridine reduction.

Purification Strategies

The choice of purification method is critical for obtaining high-purity piperidine derivatives. The following decision tree can help guide your selection.

G Start Crude Piperidine Mixture Properties Assess Physical Properties (Solid/Liquid, Polarity, Volatility) Start->Properties Distillation Distillation Properties->Distillation Liquid & Volatile Chromatography Column Chromatography Properties->Chromatography Moderate Polarity Crystallization Crystallization Properties->Crystallization Solid Extraction Acid-Base Extraction Properties->Extraction Difference in Basicity Azeotropic_Distillation Azeotropic Distillation Distillation->Azeotropic_Distillation Azeotrope Present Salt_Formation Selective Salt Formation Distillation->Salt_Formation Pyridine Impurity Final_Product Pure Piperidine Derivative Distillation->Final_Product No Azeotrope Azeotropic_Distillation->Final_Product Salt_Formation->Final_Product Flash_Chromatography Flash Chromatography Chromatography->Flash_Chromatography Moderate Purity Needed Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC High Purity Needed Flash_Chromatography->Final_Product Prep_HPLC->Final_Product Recrystallization Recrystallization Crystallization->Recrystallization Recrystallization->Final_Product Acid_Base Acid-Base Extraction Extraction->Acid_Base Acid_Base->Final_Product

Caption: Decision tree for selecting a purification method for piperidine derivatives.[17]

References

  • Gabrijel Zubčić, Luka Andrijanić, Iva Džeba, Jiangyang You, Tomislav Friganović, Tomislav Portada, Kristina Pavić, Erim Bešić, Valerije Vrček, Davor Šakić. Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. The Journal of Organic Chemistry 2025, 90 (14) , 4873-4887. [Link]

  • Wu, J., Chen, Z., Barnard, J.H. et al. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nat Catal 5, 982–992 (2022). [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Hofmann-Loffler-Freytag Reaction. Name Reactions in Organic Synthesis. [Link]

  • Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. Organic & Biomolecular Chemistry. [Link]

  • Ways to reduce the bis amination during a reductive amination? Reddit. [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology and Innovation. [Link]

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. ResearchGate. [Link]

  • Borane-Catalyzed Reduction of Pyridines via a Hydroboration/Hydrogenation Cascade. ACS Catalysis. [Link]

  • A kind of purification method of high-purity piperidine.
  • Remote C–H Functionalization via Selective Hydrogen Atom Transfer. Accounts of Chemical Research. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Benzoyl piperidine. Organic Syntheses. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Help with Low Yield Synthesis. Reddit. [Link]

  • Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. PMC. [Link]

  • Applications of the Hofmann-Löffler Reaction for C-H Functionalization in Total Synthesis. Tesis Doctorals en Xarxa. [Link]

  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. [Link]

  • Hybrid pervaporation process design to break the Water/Pyridine... ResearchGate. [Link]

  • Resurgence and advancement of photochemical hydrogen atom transfer processes in selective alkane functionalizations. RSC Publishing. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Emission Factor: Piperidine (made by hydrogenation of pyridine). Climatiq. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Hydrogen atom transfer experiments provide chemical evidence for the conformational differences between C- and O-glycosides. ResearchGate. [Link]

  • Thermally driven conformational tuning of pyridine bis-salicylaldimine for efficient CO2 activation and cyclic carbonate formation under mild conditions. Nature. [Link]

  • Hofmann–Löffler reaction. Wikipedia. [Link]

  • Cyclization of N-Halogenated Amines (The Hofmann-Löffler Reaction). Chemical Reviews. [Link]

  • Azeotrope breaking using deep eutectic solvents. Pure. [Link]

  • Synthesis Methods for Piperidines. Scribd. [Link]

Sources

Optimization

Technical Support Center: Optimization of Piperidine Esterification

Welcome to the Technical Support Center for piperidine esterification. Piperidinecarboxylic acids (such as nipecotic and isonipecotic acid) are critical scaffolds in medicinal chemistry, frequently serving as precursors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidine esterification. Piperidinecarboxylic acids (such as nipecotic and isonipecotic acid) are critical scaffolds in medicinal chemistry, frequently serving as precursors for GABA uptake inhibitors and acetylcholinesterase substrates[1][2]. However, the dual presence of a basic secondary amine and a carboxylic acid presents unique synthetic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize reaction conditions, prevent side reactions, and maximize yields.

Mechanistic Workflow & Troubleshooting Pathway

Understanding the competitive pathways in piperidine esterification is the first step toward optimization. The diagram below illustrates the recommended synthetic route versus common failure modes.

PiperidineEsterification Start Piperidinecarboxylic Acid (Secondary Amine Active) Protect N-Boc Protection (Boc2O, Et3N) Start->Protect Recommended Masks Nucleophile Unprotected Direct Esterification (Base, Alkyl Halide) Start->Unprotected Unprotected Amine Esterify Steglich Esterification (EDC/DCC, DMAP, ROH) Protect->Esterify N-Boc Intermediate Product Target Piperidine Ester (High Yield & Purity) Esterify->Product Efficient Acyl Transfer AcylUrea N-Acylurea Side Product Esterify->AcylUrea No DMAP / Steric Hindrance SideProduct N-Alkylation Side Product Unprotected->SideProduct Amine Outcompetes Carboxylate

Optimized workflow for piperidine esterification preventing N-alkylation and N-acylurea formation.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant N-alkylation instead of the desired ester product? A1: Piperidine contains a highly nucleophilic secondary amine. Under basic conditions with alkyl halides (e.g., methyl iodide and potassium carbonate), the amine actively competes with the carboxylate, leading to preferential N-alkylation. Causality & Solution: The amine must be chemically masked. N-Boc (tert-butoxycarbonyl) protection is the standard approach. The bulky, electron-withdrawing Boc group neutralizes the amine's nucleophilicity. Always protect the piperidine nitrogen before proceeding to esterification[3].

Q2: I am using DCC/EDC for the esterification of N-Boc-piperidine-4-carboxylic acid, but my yield is low and I see a stable byproduct. What is happening? A2: You are likely observing the formation of an N-acylurea side product. In carbodiimide-mediated coupling (4[4]), the initial O-acylisourea intermediate can undergo a slow 1,3-rearrangement to form a stable, unreactive N-acylurea[4][5]. Causality & Solution: This rearrangement outcompetes esterification if the alcohol is sterically hindered (e.g., tert-butanol) or if the reaction is too slow[6]. To prevent this, add 4-dimethylaminopyridine (DMAP) in catalytic amounts (5-10 mol%). DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This intermediate efficiently transfers the acyl group to the alcohol, regenerating DMAP and completely suppressing the side reaction[4][7].

Q3: How can I prevent racemization when esterifying chiral piperidine derivatives (e.g., (S)-piperidine-3-carboxylic acid)? A3: Harsh basic conditions or prolonged heating during standard Fischer esterification can deprotonate the alpha-carbon, leading to racemization of the stereocenter. Causality & Solution: Utilize mild coupling conditions at 0 °C to room temperature. The Steglich protocol (using EDC·HCl and DMAP in dichloromethane) operates under neutral-to-mildly basic conditions, preserving the integrity of the stereocenter while ensuring complete conversion[1][6].

Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. Physical observations during the procedure will confirm that the mechanistic steps are occurring as intended.

Protocol A: N-Boc Protection of Piperidine-4-carboxylic Acid[4]
  • Preparation: Suspend piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM) (approx. 0.5 M).

  • Cooling: Cool the suspension to 0 °C using an ice bath to control the exothermic nature of the next step.

  • Deprotonation: Add triethylamine (Et3N, 2.0-5.0 eq) dropwise.

    • Self-Validation Cue: The heterogeneous suspension will transition into a clear, homogeneous solution as the soluble carboxylate triethylammonium salt forms.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.2-3.0 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 12-16 hours.

  • Workup: Quench with water (50 mL). Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Protocol B: Steglich Esterification of N-Boc-Piperidine-4-carboxylic Acid[1][7][8]
  • Preparation: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in dry DCM.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the mixture.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Coupling Agent: Add Dicyclohexylcarbodiimide (DCC, 1.2 eq) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Self-Validation Cue: If using DCC, the formation of a white precipitate (dicyclohexylurea, DCU) serves as a real-time indicator that the dehydration coupling is proceeding successfully[5].

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1 M KHSO4 (to remove DMAP and any unreacted amine), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and product yields, highlighting the necessity of protection and catalysis.

SubstrateConditionsCatalyst / AdditiveMajor ProductYield (%)
Piperidine-4-carboxylic acidMeI, K2CO3, DMF, RTNoneN-Methylpiperidine-4-carboxylic acid methyl ester< 20% (Ester) / > 70% (N-alkyl)
N-Boc-piperidine-4-carboxylic acidt-BuOH, DCC, DCM, RTNoneN-Acylurea byproduct< 15%
N-Boc-piperidine-4-carboxylic acidt-BuOH, DCC, DCM, RTDMAP (10 mol%)N-Boc-piperidine-4-carboxylic acid tert-butyl ester85 - 92%
(S)-N-Boc-piperidine-3-carboxylic acidMeOH, EDC·HCl, DCM, 0 °C to RTDMAP (10 mol%)(S)-N-Boc-piperidine-3-carboxylic acid methyl ester> 90% (ee > 98%)

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - CSIR-NIScPR. Link

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. 1

  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester - ChemicalBook. 3

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. 7

  • Syntheses of carbon-11 labeled piperidine esters as potential in vivo substrates for acetylcholinesterase - PubMed. 2

  • Steglich esterification - Wikipedia.5

  • Steglich Esterification - Organic Chemistry Portal. 4

  • esterification of carboxylic acids with - Organic Syntheses Procedure. 6

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-Hydroxypiperidine Intermediates

Welcome to the Application Science Technical Support Center. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs[1]. Specifically, 4-hydroxypiperidine and its N-protected derivatives (e.g., N-Boc-4-hydroxypiperidine) serve as critical building blocks for drug discovery[1].

However, scaling up their synthesis from 4-piperidone precursors introduces significant chemical engineering challenges, including severe exotherms, catalyst poisoning, and difficult aqueous extractions due to the high hydrophilicity of the unprotected amine[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure safe and efficient scale-up.

Part 1: Workflow & Logical Relationships

The following decision matrix illustrates the strategic pathways for converting 4-piperidone into 4-hydroxypiperidine derivatives, highlighting the critical divergence points in reduction methodologies.

G Start 4-Piperidone Starting Material Protect N-Protection (e.g., Boc2O) Start->Protect Step 1 RedChoice Reduction Strategy? Protect->RedChoice Step 2 NaBH4 Chemical Reduction (NaBH4 / MeOH) RedChoice->NaBH4 Low Cost/Fast Hydro Catalytic Hydrogenation (H2, Pd/C or Ru/C) RedChoice->Hydro Green/Large Scale Enzyme Biocatalytic Reduction (Carbonyl Reductase) RedChoice->Enzyme Stereoselective Workup Aqueous Quench & Phase Separation NaBH4->Workup Quench H2 Hydro->Workup Filter Catalyst Enzyme->Workup Extract Isolate N-Boc-4-hydroxypiperidine (Organic Phase) Workup->Isolate Step 4

Decision tree for the scalable synthesis of N-Boc-4-hydroxypiperidine.

Part 2: Troubleshooting Guides & FAQs

Q1: During the multi-kilogram reduction of N-Boc-4-piperidone using NaBH₄ in methanol, we experience severe foaming and uncontrollable exotherms. How can we mitigate this? Expertise & Causality: The foaming is caused by the rapid evolution of hydrogen gas, a byproduct of NaBH₄ reacting with the protic solvent (methanol) rather than the ketone[3]. On a small scale, the surface-area-to-volume ratio allows for rapid heat dissipation. On a large scale, heat accumulates, accelerating the decomposition of NaBH₄ and leading to thermal runaway. Solution:

  • Solvent Modification: Switch from pure methanol to a THF/Water mixture. This drastically reduces the rate of the parasitic reaction between NaBH₄ and the solvent.

  • Inverse Addition: Instead of adding solid NaBH₄ to the ketone solution, dissolve the NaBH₄ in a stabilized aqueous alkaline solution (e.g., 0.1 M NaOH) and dose it slowly into the ketone solution at 0–5 °C[3]. This controls the kinetics of H₂ evolution.

Q2: We are attempting a green scale-up using catalytic hydrogenation (Pd/C, H₂) of unprotected 4-piperidone, but the reaction stalls at 60% conversion. What is causing this? Expertise & Causality: Unprotected 4-piperidone contains a highly basic secondary amine. Basic amines strongly coordinate to the palladium surface, effectively poisoning the active catalyst sites[4]. Furthermore, if the starting material contains trace chloride or sulfur impurities, these will irreversibly deactivate the catalyst. Solution:

  • Acidic Additives: Perform the hydrogenation in the presence of 1.05 equivalents of an acid (e.g., p-toluenesulfonic acid or HCl)[5]. Protonating the amine to its ammonium salt prevents it from coordinating to the palladium.

  • Catalyst Switch: Consider using Ruthenium on Carbon (Ru/C) or Raney Nickel, which are generally more tolerant to basic amines than Pd/C[5].

Q3: After deprotection, our isolated yields of 4-hydroxypiperidine are abysmal (<40%) following aqueous workup. Where is the product going? Expertise & Causality: Unprotected 4-hydroxypiperidine is a highly polar, low-molecular-weight compound with both a hydrogen-bond donor (hydroxyl) and a basic amine. It is highly miscible with water[2]. Standard liquid-liquid extraction with ethyl acetate or dichloromethane will fail because the partition coefficient heavily favors the aqueous phase. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ to decrease the solubility of the amine in water, then extract with a more polar organic solvent like n-butanol or a 3:1 Chloroform/Isopropanol mixture.

  • Avoid Aqueous Workup: If possible, perform the deprotection (e.g., Boc removal) using HCl in anhydrous dioxane or isopropanol. The 4-hydroxypiperidine hydrochloride salt will precipitate directly out of the organic solvent, allowing isolation by simple filtration[6].

Q4: How can we achieve high stereoselectivity when scaling up the synthesis of 3-substituted-4-hydroxypiperidines? Expertise & Causality: Chemical reduction of 3-substituted-4-piperidones often yields racemic mixtures or poor diastereomeric ratios. Solution: Implement a biocatalytic approach using Carbonyl Reductases (CRs). By coupling the reduction with a dynamic kinetic resolution (DKR) under slightly basic conditions (where the alpha-chiral center racemizes), specific CRs can selectively reduce the ketone to yield a single stereoisomer (e.g., >99% ee and >99% de)[7].

Part 3: Quantitative Data Presentation

Table 1: Comparison of Reduction Strategies for 4-Piperidone Scale-Up

Reduction MethodReagent / CatalystTemp (°C)Typical YieldScale-Up RisksRelative Cost
Chemical Hydride NaBH₄ / MeOH0 to 2085–95%High exotherm, H₂ off-gassing, foamingLow
Catalytic Hydrogenation H₂, Pd/C (with TsOH)25 to 5090–98%Catalyst poisoning, specialized pressure vesselsMedium
Transfer Hydrogenation Ru-complex, HCOONa40 to 6080–90%Trace metal impurities in final APIHigh
Biocatalytic Carbonyl Reductase30>95%Strict pH/temp control, enzyme stabilityMedium-High

Part 4: Self-Validating Experimental Protocol

Methodology: Scalable Synthesis of N-Boc-4-hydroxypiperidine via Controlled NaBH₄ Reduction

This protocol incorporates self-validating checks to ensure process safety and product integrity.

Step 1: Preparation of the Substrate Solution

  • Charge a jacketed reactor with N-Boc-4-piperidone (1.0 kg, 5.0 mol) and THF (5.0 L).

  • Stir until complete dissolution is achieved.

  • Validation Check: Ensure the internal temperature is stabilized at 5 °C (± 2 °C) using the cooling jacket.

Step 2: Preparation of the Stabilized Reductant

  • In a separate, well-ventilated vessel, dissolve NaOH (4.0 g, 0.1 mol) in Water (1.0 L).

  • Slowly add NaBH₄ (208 g, 5.5 mol, 1.1 eq) to the alkaline solution.

  • Causality: The alkaline pH (>10) stabilizes the borohydride, preventing premature hydrolysis and uncontrolled H₂ generation.

Step 3: Dosed Addition (The Critical Step)

  • Begin dosing the aqueous NaBH₄ solution into the reactor at a rate of 10-15 mL/min.

  • Validation Check: Monitor the internal temperature continuously. Do not allow the temperature to exceed 15 °C. If it does, pause the addition. The reaction is self-validating: a stable temperature profile indicates controlled kinetics.

Step 4: Reaction Completion & Quench

  • After the addition is complete, stir the mixture at 15 °C for 2 hours.

  • In-Process Control (IPC): Analyze an aliquot by TLC (Hexanes/EtOAc 1:1, Ninhydrin stain) or HPLC. The reaction is complete when the ketone peak is <1%.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl (1.0 L) to destroy unreacted borohydride. Caution: Mild H₂ evolution will occur.

Step 5: Phase Separation and Isolation

  • Allow the layers to separate. The N-Boc-4-hydroxypiperidine will partition into the upper organic (THF) layer.

  • Extract the aqueous layer once with EtOAc (2.0 L). Combine the organic layers.

  • Wash the combined organics with brine (1.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a white crystalline solid.

References

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction Source: ResearchGate[Link]

  • Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin Source: ACS Publications[Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture Source: ACS Publications[Link]

  • Two polymorphs of 4-hydroxypiperidine with different NH configurations Source: CrystEngComm (RSC Publishing)[Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines Source: ChemRxiv[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Ethyl 4-hydroxypiperidine-4-carboxylate Hydrochloride

Welcome to the Technical Support Center for Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS: 937063-36-0). This compound is a critical bifunctional building block used extensively in pharmaceutical synthesis a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS: 937063-36-0). This compound is a critical bifunctional building block used extensively in pharmaceutical synthesis and drug development. However, its unique structural features—a tertiary alcohol, an ethyl ester, and a secondary amine protected as a hydrochloride salt—make it highly susceptible to specific degradation pathways if mishandled.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and validated protocols to ensure the structural integrity of your compound from storage to synthesis.

Quantitative Degradation Profile & Prevention Matrix

To effectively prevent degradation, you must understand the analytical signatures and triggers of the compound's primary failure modes. The table below summarizes the quantitative data and preventative parameters.

Degradation PathwayStructural TargetPrimary TriggerLC-MS Signature (Δ Mass)Preventative Action
Acid-Catalyzed Hydrolysis Ethyl EsterMoisture + Ambient Temp-28 Da (Loss of C2​H4​ )Store in desiccator (<10% RH); use anhydrous solvents.
E1 Dehydration Tertiary AlcoholHeat (>40°C) + Acidic pH-18 Da (Loss of H2​O )Maintain temperatures <30°C during dissolution/drying.
Intermolecular Amidation Free Amine + EsterpH Neutralization (pH > 8)+127 Da (Dimerization)Maintain acidic environment until immediate coupling step.

Mechanistic Degradation Pathways

The structural vulnerabilities of this compound are governed by its functional groups. Understanding the causality behind these reactions is critical for rational experimental design.

Degradation A Ethyl 4-hydroxypiperidine- 4-carboxylate HCl B Moisture Absorption (Hygroscopic Salt) A->B Exposure to Air C Acid-Catalyzed Hydrolysis (Ester Cleavage) B->C H2O + Intrinsic HCl D E1 Dehydration (Tertiary Alcohol Loss) B->D Heat + Intrinsic HCl E 4-hydroxypiperidine- 4-carboxylic acid C->E Degradant 1 (-28 Da) F Ethyl 1,2,3,6-tetrahydropyridine- 4-carboxylate D->F Degradant 2 (-18 Da)

Diagram 1: Primary degradation pathways of Ethyl 4-hydroxypiperidine-4-carboxylate HCl.

Troubleshooting FAQs

Q1: Why is my stored batch showing increased levels of a highly polar impurity over time?

A: You are likely observing acid-catalyzed ester hydrolysis [1]. Because this compound is a hydrochloride salt, it is inherently acidic. Furthermore, amine hydrochlorides are highly hygroscopic. If the container is opened in a humid environment, the salt absorbs atmospheric moisture. This absorbed water, combined with the intrinsic HCl, creates an ideal micro-environment for the hydrolysis of the ethyl ester into 4-hydroxypiperidine-4-carboxylic acid and ethanol. Fix: Always backfill storage containers with Argon or dry Nitrogen, and store the compound in a desiccator at 2–8°C.

Q2: During scale-up and solvent evaporation, I noticed a new peak corresponding to [M-18]. What is this, and how do I prevent it?

A: The[M-18] peak indicates the loss of water via dehydration of the tertiary alcohol [2]. Tertiary alcohols are highly susceptible to unimolecular elimination (E1 mechanism) in the presence of acid and heat. The intrinsic HCl protonates the hydroxyl oxygen, creating a good leaving group ( H2​O ). Upon heating (e.g., during rotary evaporation), water is expelled to generate a stable tertiary carbocation, which rapidly loses a neighboring proton to form a double bond (an alkene derivative)[2]. Fix: Never exceed 30°C when concentrating solutions of this compound under vacuum. If heating is required for a subsequent reaction, ensure the HCl salt is neutralized with a mild, non-nucleophilic base (like DIPEA) immediately prior to heating.

Q3: What happens if I neutralize the hydrochloride salt to the free base during an aqueous workup?

A: If you neutralize the compound (pH > 8) to extract the free base, you remove the protective proton from the secondary amine. The free piperidine amine is highly nucleophilic and can attack the ethyl ester of a neighboring molecule. This leads to intermolecular amidation (forming dimers, polymers, or diketopiperazine derivatives). Fix: Only generate the free base in situ when you are immediately adding an electrophile (e.g., a protecting group like Boc-anhydride or an acyl chloride) to trap the amine before it can self-react.

Experimental Protocols

Protocol A: Validated LC-MS Method for Degradation Monitoring

Because both the parent compound and its degradants are highly polar, standard reversed-phase chromatography often results in poor retention and peak shape. This protocol utilizes ion-pairing to ensure a self-validating, robust separation.

Reagents & Equipment:

  • Column: C18 Aqueous-compatible column (e.g., Waters Atlantis T3, 2.1 x 100 mm, 3 µm).

  • Mobile Phase A: Water + 0.1% Heptafluorobutyric acid (HFBA) (Ion-pairing agent).

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile/Water (50:50). Critical: Do not use methanol, as it can cause transesterification over time.

  • System Suitability: Inject a blank to ensure a stable baseline. The HFBA will pair with the protonated amine, increasing retention time.

  • Gradient Elution:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 7.0 min: Ramp to 60% B

    • 7.0 - 8.5 min: Ramp to 95% B

    • 8.5 - 10.0 min: Re-equilibrate at 5% B

  • Detection: Monitor via ESI+ (Electrospray Ionization, positive mode).

    • Target Mass: m/z 174.1 [M+H]+

    • Hydrolysis Impurity: m/z 146.1 [M+H]+

    • Dehydration Impurity: m/z 156.1 [M+H]+

Protocol B: Anhydrous Handling and Storage Workflow

To prevent the hygroscopic cascade that leads to hydrolysis, follow this strict handling procedure.

  • Equilibration: Before opening a cold-stored vial, allow it to equilibrate to room temperature in a desiccator for at least 60 minutes. Opening a cold vial in ambient air causes immediate condensation of moisture onto the powder.

  • Weighing: Perform all weighing inside a controlled humidity environment (glovebox or under a localized dry nitrogen stream).

  • Resealing: After use, purge the headspace of the vial with dry Argon for 10 seconds.

  • Dessication: Seal the cap with Parafilm and store the vial inside a secondary container filled with indicating Drierite (calcium sulfate) at 2–8°C.

Analytical Troubleshooting Workflow

Use the following logical workflow when an unexpected impurity is detected during quality control.

Workflow Start Impurity Detected in LC-MS CheckMass Check Mass Shift (vs. Parent m/z 174) Start->CheckMass Mass18 [M-18] Peak (m/z 156) CheckMass->Mass18 Mass28 [M-28] Peak (m/z 146) CheckMass->Mass28 Action1 Diagnosis: Dehydration Action: Reduce Heat/Vacuum Mass18->Action1 Action2 Diagnosis: Hydrolysis Action: Check Desiccant/Storage Mass28->Action2

Diagram 2: LC-MS troubleshooting workflow for identifying and resolving degradation issues.

References

  • Clark, J. (2016). Hydrolysis of Esters. Chemguide. Available at:[Link]

  • Chemistry LibreTexts. (2024). 3.7: Reactions of Alcohols. LibreTexts. Available at:[Link]

Sources

Troubleshooting

Recrystallization methods for hydrochloride salts of esters

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Formulation and Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic, k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Formulation and Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic, kinetic, and regulatory challenges inherent in the recrystallization of ester hydrochloride salts.

Ester hydrochlorides present a unique triad of chemical vulnerabilities: hygroscopicity (leading to deliquescence and hydrolysis), nucleophilic susceptibility (leading to transesterification), and regulatory risks (formation of genotoxic impurities). This guide provides field-proven, self-validating protocols to navigate these exact failure modes.

Part 1: Fundamental Principles & Quantitative Solvent Data

The success of any recrystallization relies on manipulating the solubility curve while avoiding side reactions. For ester hydrochlorides, the solvent matrix must be carefully selected to prevent the degradation of the ester linkage while effectively solvating the polar hydrochloride moiety.

Table 1: Solvent Matrix Selection for Ester Hydrochloride Recrystallization

SolventDielectric Constant (ε)Transesterification RiskSolubilizing Power for HCl SaltsMechanistic Role & Recommendation
Methanol 32.7Critical (if not a methyl ester)Very HighPrimary solvent. Only use for methyl esters to prevent alkyl exchange.
Ethanol 24.5Critical (if not an ethyl ester)HighPrimary solvent. Only use for ethyl esters.
Acetonitrile 37.5NoneModeratePrimary solvent. Ideal for mismatched esters due to its non-nucleophilic, polar aprotic nature[1].
Dichloromethane (DCM) 9.1NoneModerate to LowPrimary solvent in binary systems. Excellent for preventing hydrolysis[2].
Diethyl Ether 4.3NoneVery LowAnti-solvent. Induces rapid supersaturation when diffused into alcohols[3].
Hexanes 1.8NoneVery LowAnti-solvent. Used with DCM to force crystallization of highly polar salts[2].

Part 2: Logical Workflow for Solvent Selection

SolventSelection Start Ester HCl Recrystallization Hygro Is the API highly hygroscopic? Start->Hygro Anhydrous Use strictly anhydrous non-alcoholic systems (e.g., DCM / Hexanes) Hygro->Anhydrous Yes AlcoholCheck Are alcoholic solvents required for solubility? Hygro->AlcoholCheck No Match Match alcohol to ester (e.g., MeOH for methyl ester) AlcoholCheck->Match Yes Mismatch Use polar aprotic solvent (e.g., Acetonitrile) AlcoholCheck->Mismatch No Genotoxin Risk of Genotoxic Alkyl Chlorides (GTIs) Match->Genotoxin Assess Control Control Temp <40°C Limit heating time Genotoxin->Control

Logical decision tree for selecting recrystallization solvents for ester hydrochlorides.

Part 3: Troubleshooting Guides & FAQs

Q1: My ester hydrochloride "oils out" upon cooling instead of forming solid crystals. What is the mechanistic cause, and how do I fix it? A1: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the saturation concentration of your API is reached at a temperature that is higher than the melting point of the solute in that specific solvent system[2]. Because the lattice energy barrier for nucleation is too high, the API separates as an amorphous, viscous oil rather than a crystalline solid.

  • Resolution: You must alter the thermodynamic landscape.

    • Lower the initial concentration: Add 10-15% more primary solvent to depress the cloud point below the crystallization temperature.

    • Introduce Seed Crystals: Add a few milligrams of pure crystalline API just before reaching the cloud point to bypass the nucleation energy barrier.

    • Switch Solvents: Transition to a DCM/Hexanes binary system, which typically provides a steeper solubility curve for amino acid esters, favoring rapid crystallization over LLPS[2].

Q2: Regulatory analytical testing detected methyl chloride (a genotoxic impurity) in my API after recrystallizing from methanol. How did this happen? A2: Alkyl chlorides (like methyl chloride and ethyl chloride) are highly regulated genotoxic impurities (GTIs). They form via the nucleophilic substitution of the protonated alcohol by the chloride ion from your HCl salt[4]. This degradation pathway is exponentially accelerated by elevated temperatures and prolonged heating during the dissolution phase.

  • Resolution: To control GTIs, you must strictly limit the thermal budget. Maintain dissolution temperatures below 40°C and minimize the time the API spends in the hot alcoholic solution[4]. If GTI limits (<10 ppm) still cannot be met, abandon alcoholic solvents entirely and utilize a polar aprotic solvent like Acetonitrile[1].

Q3: How do I prevent transesterification when I must use an alcohol to dissolve a highly polar API? A3: The foundational rule of ester recrystallization is solvent-solute matching . If you are purifying an isopropyl ester, you must use isopropanol[2]. If you are purifying a methyl ester, use methanol. Using ethanol to recrystallize a methyl ester will inevitably yield an ethyl ester impurity profile due to acid-catalyzed transesterification.

Q4: My API hydrochloride salt turns into a sticky paste when filtered. How do I handle this? A4: Hydrochloride salts of basic amines are notoriously hygroscopic, absorbing atmospheric moisture rapidly, which leads to deliquescence[5][6].

  • Resolution: Filtration must be performed under a dry nitrogen blanket. Furthermore, wash the filter cake exclusively with highly volatile, anhydrous, cold anti-solvents (like diethyl ether or hexanes) to displace water, and immediately transfer the cake to a vacuum desiccator. If hygroscopicity remains an insurmountable formulation issue, consider salt disproportionation (e.g., switching to a mesylate or isethionate salt)[5].

Part 4: Experimental Protocols

The following protocols are designed as self-validating systems , meaning they contain built-in physical checkpoints to confirm the thermodynamic state of the process before proceeding to the next step.

Protocol A: Binary Anti-Solvent Recrystallization (DCM / Hexanes)

Ideal for highly hygroscopic amino acid ester hydrochlorides prone to hydrolysis.

  • Dissolution: Suspend 10.0 g of crude ester hydrochloride in a minimal volume (approx. 30-40 mL) of anhydrous dichloromethane (DCM) at 25°C.

  • Clarification (Self-Validation Check): Filter the solution through a 0.22 µm PTFE syringe filter into a clean, dry flask. Validation: The absence of residue on the filter confirms complete dissolution of the API; any remaining solids are strictly mechanical impurities.

  • Anti-Solvent Titration: Under moderate magnetic stirring, add anhydrous hexanes dropwise. Continue until a persistent bluish opalescence (turbidity) remains for more than 30 seconds[2]. Validation: This cloudiness confirms the solution has successfully entered the metastable zone.

  • Annealing: Gently warm the flask to 35°C until the solution just clears. Remove from heat and allow it to cool at a controlled, undisturbed rate of 0.5°C/min down to 4°C.

  • Isolation: Harvest the crystals via vacuum filtration under a nitrogen blanket. Wash the cake with 15 mL of ice-cold hexanes.

  • Drying: Dry under high vacuum (<10 mbar) at 30°C for 12 hours. Validation: A free-flowing, non-tacky crystalline powder confirms the successful exclusion of hygroscopic moisture.

Protocol B: Matched-Alcohol / Ether Precipitation

Ideal for methyl/ethyl esters requiring high-polarity solvation.

  • Matched Dissolution: Dissolve the methyl ester HCl in a minimum volume of anhydrous methanol. Heat gently to no more than 40°C to prevent the formation of genotoxic methyl chloride[3][4].

  • Cooling: Allow the solution to cool to ambient temperature (20-25°C).

  • Diffusion/Precipitation: Slowly layer or diffuse anhydrous diethyl ether into the methanolic solution[1][3]. The low dielectric constant of the ether rapidly decreases the solubilizing power of the matrix, forcing nucleation.

  • Harvest: Filter the resulting precipitate, wash with cold diethyl ether, and immediately transfer to a vacuum oven to prevent atmospheric moisture condensation driven by the evaporating ether.

Part 5: Mechanistic Workflow for Resolving Phase Separation

OilingOut Issue Failure Mode: Oiling Out (Liquid-Liquid Phase Separation) Cause Thermodynamic Cause: Saturation Temp > Solute Melting Point Issue->Cause Action1 Action 1: Lower Initial Concentration (Add 10% Solvent) Cause->Action1 Action2 Action 2: Switch to DCM/Hexanes System Cause->Action2 Action3 Action 3: Introduce Seed Crystals before Cloud Point Cause->Action3 Result Successful Nucleation & Crystalline Growth Action1->Result Action2->Result Action3->Result

Mechanistic workflow for resolving liquid-liquid phase separation (oiling out).

References

  • Development of a Convergent and Scalable Synthetic Route to Long-Acting RSV Inhibitor JNJ-7950. ACS Publications.5

  • Technical Support Center: Recrystallization of L-Alanine Isopropyl Ester Hydrochloride. Benchchem.2

  • Therapeutic Liquid Eutectic Solvents in Lipid Nanoparticles as Drug Vehicles—A Proof of Concept. PMC - NIH.6

  • The right solvent for dipeptide recrystallization (coupling of hippuric acid and proline methyl ester hydrochloride). ResearchGate.1

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. ACS Publications.4

  • Organic Syntheses Procedure: Glycylglycine ethyl ester hydrochloride. Organic Syntheses.3

Sources

Reference Data & Comparative Studies

Validation

Comparative Characterization Guide: Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride and Structural Analogues

As drug discovery programs increasingly target complex protein-protein interactions and mutant enzymes, the demand for highly functionalized, 3D-rich building blocks has surged. Ethyl 4-hydroxypiperidine-4-carboxylate hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and mutant enzymes, the demand for highly functionalized, 3D-rich building blocks has surged. Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a prime example of such a scaffold. Featuring a basic piperidine nitrogen, a hydrogen-bond donating C4-hydroxyl group, and an ester moiety, it serves as a critical precursor for spirocyclic compounds and targeted therapeutics, including [1].

This guide objectively compares the analytical and physicochemical performance of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride against two common alternatives: its methyl ester counterpart and its non-hydroxylated analogue. By establishing the causality behind analytical shifts and providing self-validating experimental protocols, this document serves as an authoritative reference for researchers synthesizing and characterizing these piperidine derivatives.

Structural and Physicochemical Comparison

The selection of a specific piperidine building block dictates downstream synthetic strategy and influences the physicochemical properties (e.g., lipophilicity, aqueous solubility) of the resulting intermediates. The table below summarizes the core differences between the target compound and its alternatives.

Compound NameCAS NumberMolecular WeightFormulaKey Structural DifferentiatorSynthetic Impact
Ethyl 4-hydroxypiperidine-4-carboxylate HCl [4]209.67 g/mol C₈H₁₆ClNO₃Ethyl ester + C4-HydroxylOptimal balance of intermediate lipophilicity; C4-OH enables spirocyclization.
Methyl 4-hydroxypiperidine-4-carboxylate HCl [3]195.64 g/mol C₇H₁₄ClNO₃Methyl ester + C4-HydroxylHigher aqueous solubility; methyl ester undergoes faster saponification.
Ethyl piperidine-4-carboxylate HCl [2]193.67 g/mol C₈H₁₆ClNO₂Ethyl ester (No C4-OH)Lacks the C4 hydrogen-bond donor; prevents quaternary carbon formation at C4.

Analytical Characterization: Data & Causality

When characterizing these building blocks, distinguishing between the analogues requires precise interpretation of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data.

Quantitative Data Summary
Analytical MethodEthyl 4-hydroxypiperidine-4-carboxylate HClMethyl 4-hydroxypiperidine-4-carboxylate HClEthyl piperidine-4-carboxylate HCl
LC-MS (ESI+) [M-Cl]⁺ m/z 174.1m/z 160.1m/z 158.1
¹H NMR: Ester Alkyl δ 4.15 (q, 2H), 1.20 (t, 3H) δ 3.68 (s, 3H) δ 4.08 (q, 2H), 1.18 (t, 3H)
¹H NMR: C4 Position δ 5.65 (s, 1H, -OH) δ 5.70 (s, 1H, -OH) δ 2.65 (m, 1H, C4-H)
¹H NMR: Amine Salt δ 9.20 (br s, 2H, -NH₂⁺) δ 9.25 (br s, 2H, -NH₂⁺) δ 9.10 (br s, 2H, -NH₂⁺)
The Causality of Analytical Shifts
  • The Deshielding Effect of the C4-Hydroxyl: In the hydroxylated analogues, the highly electronegative oxygen atom pulls electron density away from the adjacent C3 and C5 equatorial protons. This inductive effect shifts the piperidine ring protons slightly downfield compared to the non-hydroxylated Ethyl piperidine-4-carboxylate.

  • Absence of the C4 Methine Proton: The most definitive diagnostic marker in the ¹H NMR spectrum is the C4 position. The non-hydroxylated analogue exhibits a distinct multiplet at ~2.65 ppm corresponding to the C4 methine proton. In both 4-hydroxy analogues, this signal is entirely absent, replaced by a solvent-exchangeable hydroxyl singlet at ~5.65 ppm.

  • Mass Spectrometry Ionization: Because these compounds are supplied as hydrochloride salts, they readily dissociate in the standard acidic mobile phases (0.1% Formic Acid) used in LC-MS. The observed mass in ESI+ mode corresponds strictly to the protonated free base [M−Cl]+ .

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of these building blocks must rely on self-validating workflows. The following step-by-step methodologies embed internal controls to prevent false positives and integration errors.

Protocol A: High-Resolution LC-MS Profiling

Objective: Confirm the exact mass and chromatographic purity of the piperidine derivative.

  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50 v/v) to create a 1 mg/mL stock. Dilute to a final concentration of 10 µg/mL.

    • Causality: Hydrochloride salts are highly polar. Starting with an aqueous-rich solvent ensures complete dissolution without inducing precipitation, which could bias the purity profile by leaving insoluble impurities undetected.

  • System Suitability (Self-Validation Step): Inject a blank (50:50 H₂O:MeCN) followed by a known reference standard (e.g., caffeine, m/z 195.08) prior to the sample.

    • Causality: The blank confirms the absence of column carryover from previous runs. The reference standard validates the ionization efficiency and mass accuracy of the ESI source on the specific day of analysis.

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile phase A: 0.1% Formic Acid in Water; Mobile phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Detection: Operate the mass spectrometer in ESI+ mode, scanning from m/z 100 to 600. Extract the specific [M−Cl]+ ion chromatogram to calculate relative purity.

Protocol B: Quantitative NMR (qNMR) for Structural Validation

Objective: Verify the molecular structure and determine absolute purity without relying on UV response factors.

  • Sample Preparation: Accurately weigh 10.0 mg of the piperidine derivative and 5.0 mg of Maleic Acid (Internal Standard, >99.9% purity) into a glass vial.

  • Solvent Selection: Add 0.6 mL of anhydrous DMSO-d₆ and transfer to a 5 mm NMR tube.

    • Causality: DMSO-d₆ is selected over CDCl₃ because amine hydrochloride salts are generally insoluble in chloroform. DMSO fully disrupts the crystal lattice of the salt.

  • Acquisition Parameters: Acquire a ¹H NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to 10 seconds.

    • Causality: A prolonged D1 ensures complete longitudinal relaxation ( T1​ ) of all protons. This is strictly required to ensure that the integration values perfectly correlate with the molar ratios of the protons.

  • D₂O Shake (Self-Validation Step): After the initial acquisition, add 10 µL of D₂O to the NMR tube, invert to mix, and re-acquire the spectrum.

    • Causality: The heavy water will rapidly exchange with the labile protons (-OH and -NH₂⁺). The disappearance of the broad signals at ~5.65 ppm and ~9.20 ppm confirms their assignment and guarantees they are not masking underlying aliphatic impurity signals.

Workflow Visualization

The following diagram maps the logical progression of the self-validating characterization protocols described above, illustrating how orthogonal data streams converge to confirm structural integrity.

G A Compound Selection & Weighing B Solubility Profiling (Aqueous vs. Organic) A->B D System Suitability (Blank & Standard) B->D Dilute to 10 µg/mL E qNMR Workflow (DMSO-d6 + Internal Std) B->E 10 mg + Maleic Acid C LC-MS Workflow (ESI+ / C18 Column) G Orthogonal Data Integration (Purity & Structure Confirmed) C->G D->C F D2O Shake Experiment (Exchangeable H+ Validation) E->F F->G

Fig 1. Self-validating orthogonal characterization workflow for piperidine hydrochloride salts.

References

  • Title: Isoxazole derivative as mutant isocitrate dehydrogenase 1 inhibitor (Patent CA2963359A1)
Comparative

A Comparative Guide to the Purity Assessment of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds.[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds.[1][2] Its structural integrity and purity are paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this critical intermediate. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the performance of various techniques, offering field-proven insights for researchers, scientists, and drug development professionals.

The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[3] The purity of starting materials like Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride directly impacts the impurity profile of the final drug substance. Therefore, a thorough understanding and implementation of appropriate analytical control strategies are not just a regulatory requirement but a scientific necessity.

Understanding Potential Impurities

A comprehensive purity assessment begins with an understanding of potential impurities that may arise during the synthesis of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride. A common synthetic route involves the reaction of a 4-hydroxypiperidine precursor with an ethyl carboxylating agent, followed by hydrochloride salt formation.[1]

Potential impurities can be broadly categorized as:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 4-hydroxypiperidine and ethyl chloroformate.

    • Intermediates: Incompletely reacted intermediates.

    • Byproducts: Compounds formed through side reactions, such as the formation of dimers or products of over-alkylation.

  • Degradation Products: Impurities formed during storage or under stress conditions (e.g., hydrolysis, oxidation).

The following diagram illustrates a logical workflow for identifying and controlling these impurities.

Caption: Workflow for Synthesis, Impurity Generation, and Purity Assessment.

Orthogonal Analytical Approaches for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, utilizing multiple methods with different separation and detection principles, is essential for a comprehensive assessment. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride. A well-developed, stability-indicating HPLC method can separate the main component from its process-related impurities and degradation products.

Causality behind Experimental Choices:

  • Column Chemistry: A C18 reversed-phase column is a good starting point due to the polar nature of the analyte. The choice of a specific C18 column (e.g., with end-capping) can influence the peak shape of the basic piperidine nitrogen.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The buffer's pH should be controlled to ensure consistent ionization of the analyte and any basic or acidic impurities, thereby achieving reproducible retention times. A pH of around 2-3 is often chosen to protonate the piperidine nitrogen, leading to better peak shape and retention on a C18 column.

  • Detector: A UV detector is suitable if the analyte or impurities possess a chromophore. Since Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) is necessary. Alternatively, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed for universal detection.

Experimental Protocol: Stability-Indicating HPLC Method Development

Objective: To develop and validate a stability-indicating RP-HPLC method for the purity assessment of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride.

Materials:

  • Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride reference standard and test sample

  • HPLC grade acetonitrile and methanol

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid or formic acid

  • HPLC system with a UV or CAD/ELSD detector

Step-by-Step Methodology:

  • Initial Method Scouting:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 205 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[4] This involves subjecting the analyte to various stress conditions to generate potential degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

  • Method Optimization:

    • Analyze the stressed samples using the initial HPLC method.

    • Optimize the gradient, mobile phase pH, and organic modifier to achieve adequate separation (resolution > 1.5) between the main peak and all degradation products and process-related impurities.

    • A shallower gradient around the elution time of the main peak can improve the resolution of closely eluting impurities.

Data Presentation:

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Results
HPLC-UV/CAD/ELSD Chromatographic separation based on polarity.High resolution, well-established, suitable for non-volatile compounds, can be stability-indicating.May require derivatization for compounds without a chromophore (if using UV), detector response can be non-linear (ELSD).>99.0% (area percent)
GC-MS Chromatographic separation based on volatility and boiling point.High sensitivity and specificity, provides structural information from mass spectra.Requires derivatization for polar, non-volatile compounds, potential for thermal degradation.>99.0% (area percent)
qNMR Absolute quantification based on the signal intensity of specific nuclei.Primary method, no need for a specific reference standard of the analyte, provides structural confirmation.Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap.98.5 - 101.5% (w/w)
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride, derivatization is a necessary step to make it amenable to GC analysis.

Causality behind Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for compounds containing hydroxyl and amine groups.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS) can be used to convert the polar -OH and -NH groups into more volatile and thermally stable trimethylsilyl (TMS) ethers and amines.

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-17ms) is suitable for separating the derivatized analytes.

  • Mass Spectrometry: Electron Ionization (EI) is a standard ionization technique that provides a reproducible fragmentation pattern, which can be used for library matching and structural elucidation of impurities.

Experimental Protocol: GC-MS Analysis with Silylation

Objective: To identify and quantify volatile impurities in Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride after derivatization.

Materials:

  • Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride sample

  • BSTFA with 1% TMCS

  • Anhydrous pyridine or acetonitrile (as solvent)

  • Internal standard (e.g., a stable, deuterated analog or a compound with similar properties)

  • GC-MS system

Step-by-Step Methodology:

  • Sample Preparation and Derivatization:

    • Accurately weigh about 1-2 mg of the sample into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • If using an internal standard, add a known amount at this stage.

    • Seal the vial and heat at 70 °C for 30-60 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Workflow for GC-MS Analysis:

Sample Sample Weighing Derivatization Add Pyridine & BSTFA Heat at 70°C Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection Separation->MS_Detection Data_Analysis Data Analysis & Impurity ID MS_Detection->Data_Analysis

Caption: GC-MS Derivatization and Analysis Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Assignment

qNMR is a primary ratio method of analysis that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[6][7] It relies on the principle that the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the sample.

Causality behind Experimental Choices:

  • Internal Standard: A high-purity, stable internal standard with a simple NMR spectrum that does not overlap with the analyte signals is crucial. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. For the hydrochloride salt, D₂O or DMSO-d₆ are suitable options.

  • NMR Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) and a calibrated 90° pulse are essential.

Experimental Protocol: qNMR for Absolute Purity Determination

Objective: To determine the absolute purity (w/w %) of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride using an internal standard.

Materials:

  • Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride sample

  • High-purity internal standard (e.g., Maleic Acid, certified reference material)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • High-resolution NMR spectrometer

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with optimized quantitative parameters (e.g., long relaxation delay, 90° pulse, sufficient number of scans for good signal-to-noise).

  • Data Processing and Calculation:

    • Process the spectrum with accurate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Comparison with an Alternative Building Block: N-Boc-4-hydroxypiperidine

For a comparative perspective, we can consider N-Boc-4-hydroxypiperidine, another widely used building block in pharmaceutical synthesis. While serving a similar purpose in introducing a 4-hydroxypiperidine moiety, the Boc protecting group imparts different physicochemical properties compared to the ethyl carboxylate and hydrochloride salt form of our target analyte.

FeatureEthyl 4-hydroxypiperidine-4-carboxylate HClN-Boc-4-hydroxypiperidine
Polarity High (salt form)Moderate
Solubility Soluble in water and polar organic solventsSoluble in a wider range of organic solvents
Volatility LowLow, but generally higher than the salt
Chromatographic Behavior (RP-HPLC) Requires acidic mobile phase for good peak shapeGenerally good peak shape under standard RP conditions
Derivatization for GC-MS NecessaryOften necessary, but may be more straightforward

The purity assessment methods for N-Boc-4-hydroxypiperidine would follow similar principles, but the specific chromatographic conditions would differ due to its lower polarity. For instance, a less polar mobile phase might be required for its elution in RP-HPLC.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The purity assessment of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a critical step in ensuring the quality and safety of pharmaceutical products. A comprehensive and robust analytical strategy should not rely on a single technique but rather employ a combination of orthogonal methods.

  • HPLC remains the primary tool for routine purity testing and impurity profiling, especially when developed as a stability-indicating method through forced degradation studies.

  • GC-MS , although requiring derivatization, offers high sensitivity and is invaluable for identifying and quantifying volatile impurities.

  • qNMR serves as a powerful primary method for absolute purity assignment, providing an independent verification of the results obtained from chromatographic techniques.

By integrating these methodologies, researchers and drug development professionals can build a comprehensive understanding of the purity profile of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride, thereby ensuring the quality and consistency of this vital pharmaceutical building block.

References

  • Nazar-ul-Islam, et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, R., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]

  • Boccardi, G. (2022). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Li, Q., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PMC. [Link]

  • PharmaGuideline. (2026). Steps for HPLC Method Development. Pharmaguideline. [Link]

  • Zhang, Y., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PMC. [Link]

  • ResearchGate. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. ResearchGate. [Link]

  • Agilent. (2021). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column. Agilent. [Link]

  • ResearchGate. (2014). Development of HPLC method to determine Piperine in different piper species. ResearchGate. [Link]

  • De Klerck, K., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]

  • RSSL. (2021). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • Zenkevich, I. G. (2002). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • Pieters, S., et al. (2014). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]

  • ScienceDaily. (2024). Chemists synthesize an improved building block for medicines. ScienceDaily. [Link]

  • Shimadzu. (2021). A Sensitive LC-MS/MS Method for the Analysis of Azido Impurity in Losartan Drugs. Shimadzu. [Link]

  • ChemicalBook. (2024). Ethyl 4-hydroxypiperidine-1-carboxylate. ChemicalBook. [Link]

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Mestrelab Research. (2025). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]

  • ResearchGate. (2025). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. ResearchGate. [Link]

  • Pharmaguideline. (2023). Steps for HPLC Method Development. Pharmaguideline. [Link]

  • Dong, M. W. (2014). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

Sources

Validation

The Piperidine Core: A Scaffold for Divergent Therapeutic Efficacy – A Comparative Guide to Bepotastine and Fentanyl Analogs

The 4-hydroxypiperidine-4-carboxylate moiety, a seemingly simple heterocyclic scaffold, serves as a crucial starting point for the synthesis of a surprisingly diverse array of pharmaceuticals. This guide provides a compa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 4-hydroxypiperidine-4-carboxylate moiety, a seemingly simple heterocyclic scaffold, serves as a crucial starting point for the synthesis of a surprisingly diverse array of pharmaceuticals. This guide provides a comparative analysis of two distinct classes of drugs derived from this core structure: the second-generation antihistamine, Bepotastine, and the potent synthetic opioids of the Fentanyl class. By examining their divergent synthetic pathways, mechanisms of action, and clinical efficacy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle modifications to a common chemical backbone can lead to profoundly different therapeutic outcomes. This comparison will be supported by experimental data from preclinical and clinical studies, offering a clear perspective on their respective performance and applications.

From a Common Core to Disparate Clinical Applications

The versatility of the piperidine scaffold lies in its amenability to chemical modification at multiple positions. The 4-hydroxy and 4-carboxylate groups, in particular, offer reactive handles for chemists to build molecular complexity and tailor compounds towards specific biological targets. This guide will focus on two prime examples of this molecular diversification.

Bepotastine , an anti-allergy medication, leverages the piperidine core to achieve a dual-action mechanism, providing relief from allergic symptoms. In stark contrast, synthetic opioids such as Fentanyl and its analogs, including the highly potent Carfentanil and the ultra-short-acting Remifentanil , utilize a modified piperidone (a close chemical relative) to elicit powerful analgesic effects through their interaction with the central nervous system.

Comparative Analysis of Bepotastine and Fentanyl Analogs

This section will delve into a head-to-head comparison of these two drug classes, examining their synthesis, how they work, and their performance in clinical settings.

I. Synthesis: A Tale of Two Pathways

The journey from a simple piperidine derivative to a complex pharmaceutical agent is a multi-step process. The choice of reagents and reaction conditions is paramount in dictating the final molecular architecture and, consequently, its biological activity.

Synthesis of Bepotastine:

The synthesis of Bepotastine besilate, a common salt form of the drug, involves the use of Ethyl 4-hydroxypiperidine-1-carboxylate as a key intermediate. The piperidine nitrogen is protected, allowing for selective reactions at the hydroxyl group. A key step involves the etherification of the 4-hydroxy group, which is crucial for the drug's interaction with its biological targets.

  • Rationale for Experimental Choices: The use of a protecting group on the piperidine nitrogen prevents unwanted side reactions and ensures that the subsequent chemical transformations occur at the desired position. The choice of an appropriate base and solvent system is critical for maximizing the yield and purity of the etherification step.

Bepotastine_Synthesis_Workflow Start Ethyl 4-hydroxypiperidine- 1-carboxylate Step1 Protection of Piperidine Nitrogen Start->Step1 Protecting Agent Step2 Etherification at C4-hydroxyl group Step1->Step2 Base, Solvent Step3 Deprotection and further functionalization Step2->Step3 Deprotecting Agent End Bepotastine Step3->End Final Modification

Synthesis of Fentanyl Analogs:

The synthesis of fentanyl and its potent analogs often starts from N-substituted 4-piperidones. A critical step is the reductive amination with aniline to form a 4-anilidopiperidine intermediate. Subsequent acylation of the aniline nitrogen with a propanoyl group is a hallmark of the fentanyl scaffold.

  • Rationale for Experimental Choices: The reductive amination is a highly efficient method for forming the key carbon-nitrogen bond. The choice of the N-substituent on the piperidine ring significantly influences the potency and pharmacokinetic profile of the final compound. For instance, the phenethyl group in fentanyl contributes to its high potency.

Fentanyl_Synthesis_Workflow Start N-substituted 4-piperidone Step1 Reductive Amination with Aniline Start->Step1 Aniline, Reducing Agent Step2 Acylation of Aniline Nitrogen Step1->Step2 Acylating Agent End Fentanyl Analog Step2->End

II. Mechanism of Action: Targeting Different Biological Systems

The distinct pharmacological effects of Bepotastine and Fentanyl analogs stem from their interaction with entirely different receptor systems in the body.

Bepotastine: A Dual-Acting Antihistamine

Bepotastine exerts its anti-allergic effects through a dual mechanism of action.[1] It is a selective histamine H1 receptor antagonist, blocking the action of histamine, a key mediator of allergic symptoms such as itching, redness, and swelling.[1] Additionally, Bepotastine stabilizes mast cells, preventing their degranulation and the release of histamine and other pro-inflammatory mediators.[1]

Bepotastine_MoA Bepotastine Bepotastine H1Receptor Histamine H1 Receptor Bepotastine->H1Receptor Antagonizes MastCell Mast Cell Bepotastine->MastCell Stabilizes AllergicSymptoms Allergic Symptoms (Itching, Redness) H1Receptor->AllergicSymptoms Mediates HistamineRelease Histamine Release MastCell->HistamineRelease Prevents

Fentanyl Analogs: Potent Mu-Opioid Receptor Agonists

Fentanyl and its analogs are potent agonists of the mu-opioid receptor (MOR), which is primarily located in the central nervous system.[2] Activation of MORs leads to a cascade of intracellular signaling events that ultimately result in profound analgesia (pain relief). However, activation of these receptors also mediates the adverse effects associated with these drugs, such as respiratory depression and the potential for dependence and addiction. The high potency of analogs like carfentanil is attributed to their high affinity and efficacy at the MOR.[2][3]

Fentanyl_MoA Fentanyl Fentanyl Analog MOR Mu-Opioid Receptor (MOR) Fentanyl->MOR Agonist Analgesia Analgesia (Pain Relief) MOR->Analgesia Leads to SideEffects Adverse Effects (Respiratory Depression) MOR->SideEffects Mediates

III. Clinical Efficacy and Performance: A Data-Driven Comparison

The therapeutic utility of a drug is ultimately determined by its performance in clinical settings. This section presents a summary of clinical data comparing the efficacy of Bepotastine and Fentanyl analogs against their respective alternatives.

Bepotastine in Allergic Conditions:

Clinical trials have demonstrated the efficacy of bepotastine in treating various allergic conditions, including allergic conjunctivitis and urticaria.

Condition Comparator(s) Key Efficacy Endpoints Summary of Results Reference(s)
Allergic Conjunctivitis OlopatadineOcular itching, conjunctival rednessBepotastine was found to be superior to olopatadine in reducing ocular itching and hyperemia.[4][4]
Chronic Spontaneous Urticaria LevocetirizineUrticaria Activity Score (UAS7), quality of lifeBepotastine showed a statistically significant greater reduction in mean UAS7 and improvement in quality of life compared to levocetirizine.[5][5]
Allergic Rhinitis CetirizineTotal Symptom Score (TSS)Both drugs showed significant improvement, but bepotastine was found to be more effective in reducing TSS.[6][6]

Fentanyl Analogs in Analgesia:

The clinical use of fentanyl analogs is primarily in the management of severe pain, often in surgical or critical care settings. Their high potency and rapid onset of action are key advantages.

Drug Comparator(s) Clinical Setting Key Efficacy & Safety Endpoints Summary of Results Reference(s)
Remifentanil FentanylMechanically ventilated ICU patientsDuration of mechanical ventilation, incidence of deliriumRemifentanil may reduce the duration of mechanical ventilation compared to fentanyl.[7][8][7][8]
Remifentanil FentanylInduction of anesthesiaPrevention of etomidate-induced myoclonusPretreatment with remifentanil showed a definite advantage in reducing the incidence of myoclonus compared to fentanyl.[6][6]
Sufentanil RemifentanilPerioperative analgesiaPostoperative pain scores, analgesic usePostoperative pain scores were significantly higher in the remifentanil group, and postoperative analgesic use was lower in the sufentanil group.[9][9]

Note on Carfentanil: Due to its extreme potency, carfentanil is not approved for human use and is primarily used in veterinary medicine to tranquilize large animals.[3] Its presence in the illicit drug market poses a significant public health risk.[3]

Experimental Protocols

To provide a deeper understanding of the research behind these findings, this section outlines general methodologies for key experiments.

Protocol 1: Synthesis of a 4-Anilidopiperidine Intermediate (Fentanyl Precursor)

This protocol describes a typical reductive amination procedure.

Materials:

  • N-substituted-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N-substituted-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in DCM in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add STAB (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography.

Protocol 2: In Vitro Mu-Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the mu-opioid receptor.

Materials:

  • Cell membranes expressing the human mu-opioid receptor

  • [³H]DAMGO (a radiolabeled MOR agonist)

  • Test compounds (e.g., Fentanyl analogs)

  • Naloxone (a non-selective opioid antagonist, for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the cell membrane preparation, [³H]DAMGO, and either assay buffer (for total binding), unlabeled naloxone (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

Protocol 3: Preclinical Assessment of Analgesia (Hot-Plate Test)

The hot-plate test is a common method to assess the analgesic efficacy of compounds in rodents.

Materials:

  • Hot-plate apparatus with adjustable temperature

  • Test animals (e.g., mice or rats)

  • Test compound (e.g., a Fentanyl analog)

  • Vehicle control (e.g., saline)

  • Stopwatch

Procedure:

  • Habituate the animals to the testing room and apparatus.

  • Determine the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) by placing the animal on the hot plate set to a specific temperature (e.g., 55°C). A cut-off time is set to prevent tissue damage.

  • Administer the test compound or vehicle control to the animals via a specific route (e.g., subcutaneous or intraperitoneal injection).

  • At predetermined time points after drug administration, place the animals back on the hot plate and measure the latency to the nociceptive response.

  • An increase in the response latency compared to the baseline and the vehicle control group is indicative of an analgesic effect.

  • Data can be expressed as the maximum possible effect (%MPE) to normalize the results.

Conclusion

The journey from Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride and its chemical relatives to the diverse therapeutic agents of Bepotastine and the Fentanyl class underscores the power of medicinal chemistry to harness a common molecular scaffold for vastly different clinical purposes. While Bepotastine offers a safe and effective treatment for allergic conditions by targeting the histamine system, Fentanyl and its analogs provide potent analgesia through their action on the central nervous system, albeit with significant risks. This comparative guide highlights the critical interplay between chemical structure, biological target, and clinical outcome, providing valuable insights for the ongoing development of novel therapeutics. The detailed experimental protocols further serve as a practical resource for researchers in the field, emphasizing the importance of rigorous scientific methodology in drug discovery and evaluation.

References

  • United Nations, Economic and Social Council. (2024, January 4). English.
  • Parida, S. (n.d.). Comparative Clinical Efficacy of Bepotastine Besilate versus Olopatadine Hcl in Seasonal Allergic Conjuctivitis.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC.
  • Gayathri, V., et al. (2023). Comparative study on the efficacy and safety of bepotastine besilate versus levocetirizine in chronic spontaneous urticaria: A randomised, open-label, parallel study. Indian Journal of Dermatology, Venereology and Leprology, 89(5), 672-679.
  • Carfentanil: A Synthetic Opioid Unlike Any Other. (2025, May 14). DEA.gov.
  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50.
  • Miyazaki, T., et al. (2020). Preclinical Assessment of the Analgesic Pharmacology of NKTR-181 in Rodents. Journal of Pain Research, 13, 497-511.
  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
  • US5106983A - Process of making carfentanil and related analgesics. (n.d.).
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015, November 7).
  • A Highly Efficacious Carfentanil Vaccine That Blunts Opioid-Induced Antinociception and Respiratory Depression. (2021, February 3). PMC.
  • Mace, J. C., & D'Aversa, G. (2014). Clinical safety and efficacy of bepotastine besilate ophthalmic solution to treat allergic conjunctivitis. Expert Opinion on Drug Safety, 13(1), 115-123.
  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(9), 14690-14704.
  • Priyanka, A. T., Mamatha, K. R., & Puttamadaiah, G. M. (2019). A comparative study to assess the efficacy and safety of bepotastine and cetirizine in allergic rhinitis. International Journal of Basic & Clinical Pharmacology, 8(10), 2269-2273.
  • EP2455377A1 - Synthesis of fentanyl analogs. (n.d.).
  • Staahl, C., & Oye, I. (2007). Assessing analgesic actions of opioids by experimental pain models in healthy volunteers – an updated review. British Journal of Clinical Pharmacology, 63(2), 149-161.
  • Carfentanil vs Fentanyl: What You Need to Know to Stay Safe. (2026, March 3). American Addiction Centers.
  • Lee, H., et al. (2022). Comparison of efficacy and safety profiles of perioperative sufentanil and remifentanil: a systematic review and meta-analysis with trial sequential analysis. Journal of Anesthesia, 36(5), 623-635.
  • Zhang, Y., et al. (2023). The Synthesis of Biphasic Metabolites of Carfentanil. Molecules, 28(22), 7620.
  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014).
  • A comprehensive synthesis of 20 fentanyl derivatives for their rapid differentiation by gc-ms. (2022, November 15). Semantic Scholar.
  • Gesty-Palmer, D., & Lecoq, I. (2020). Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. Molecules, 25(17), 3871.
  • Pasternak, G. W. (2014). Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. Molecules, 19(6), 7654-7681.
  • Leppä, M., & Kontinen, V. (2022). Pharmacological Interventions for Opioid-Induced Hyperalgesia: A Scoping Review of Preclinical Trials. International Journal of Molecular Sciences, 23(23), 15082.
  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Combination Opioid Analgesics. Pain Physician, 11(2), 209-224.
  • Miyamoto, K., et al. (2022). Comparative efficacy of remifentanil and fentanyl in mechanically ventilated ICU patients: a systematic review and meta-analysis on ventilation duration and delirium incidence. Critical Care, 26(1), 1-12.
  • SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. (n.d.). DTIC.
  • Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine. (n.d.). MedChemExpress.
  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Miyamoto, K., et al. (2025). Comparative efficacy of remifentanil and fentanyl in mechanically ventilated ICU patients: a systematic review and meta-analysis on ventilation duration and delirium incidence.
  • Fentanyl and other New Psychoactive Synthetic Opioids.
  • Are carfentanil and acrylfentanyl naloxone resistant? (2024, February 19). Frontiers.
  • Miyazaki, T., et al. (2020). Preclinical Assessment of the Analgesic Pharmacology of NKTR-181 in Rodents. Journal of Pain Research, 13, 497-511.
  • Breen, S. M., et al. (2004). Remifentanil versus fentanyl for analgesia based sedation to provide patient comfort in the intensive care unit: a randomized, double-blind controlled trial. Critical Care, 8(2), R77-R83.

Sources

Comparative

Structural analogues of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Structural Analogues of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride: Synthetic Utility and Comparative Profiling Introduction Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a highly versatile, bifunct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analogues of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride: Synthetic Utility and Comparative Profiling

Introduction

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery[1]. Featuring both a secondary amine (typically masked as a hydrochloride salt for stability) and a tertiary alcohol adjacent to an ester, this scaffold is a privileged structure for synthesizing receptor ligands, such as mutant isocitrate dehydrogenase 1 (IDH1) inhibitors[2] and carboxypeptidase B inhibitors[3]. However, the presence of the 4-hydroxyl group introduces specific steric and electronic constraints. Selecting the correct structural analogue is critical for optimizing both synthetic yields and the pharmacokinetic properties of the final drug candidate.

Structural Analogues and Physicochemical Profiling

To objectively evaluate performance, we compare the reference compound against three primary structural analogues:

  • Ethyl piperidine-4-carboxylate (Ethyl isonipecotate): The dehydroxylated analogue. It offers higher conformational flexibility and lacks hydrogen-bond donating capability at the C4 position[4].

  • Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride: The methyl ester variant. It exhibits increased susceptibility to nucleophilic attack and ester hydrolysis due to reduced steric bulk.

  • Ethyl 4-fluoropiperidine-4-carboxylate: A fluorinated bioisostere. It replaces the hydroxyl group with fluorine, maintaining electronegativity while blocking metabolic oxidation and eliminating hydrogen-bond donation.

Table 1: Quantitative Physicochemical Comparison of Piperidine-4-carboxylate Analogues

PropertyEthyl 4-hydroxy... (HCl)Ethyl isonipecotateMethyl 4-hydroxy... (HCl)Ethyl 4-fluoro...
Molecular Weight 209.67 g/mol 157.21 g/mol 195.64 g/mol 175.20 g/mol
H-Bond Donors 2 (NH₂⁺, OH)1 (NH)2 (NH₂⁺, OH)1 (NH)
H-Bond Acceptors 4243
C4 Steric Bulk HighLowHighModerate
Primary Utility H-bond driven target bindingLipophilic core extensionRapid ester hydrolysisMetabolic stabilization

Mechanistic Insights: The Role of the 4-Hydroxyl Group

The causality behind choosing Ethyl 4-hydroxypiperidine-4-carboxylate over Ethyl isonipecotate lies in the distinct electronic and structural microenvironment of the C4 position.

  • Target Affinity: The tertiary hydroxyl group acts as a critical hydrogen-bond donor/acceptor. In the synthesis of mutant IDH1 inhibitors, this hydroxyl group anchors the molecule within the enzyme's active site, significantly boosting binding affinity compared to dehydroxylated variants[2].

  • Synthetic Reactivity: The proximity of the bulky -OH group to the ethyl ester creates steric hindrance. During downstream saponification (conversion of the ester to a carboxylic acid), Ethyl 4-hydroxypiperidine-4-carboxylate requires harsher basic conditions (e.g., LiOH in THF/H₂O at elevated temperatures) compared to Ethyl isonipecotate. Conversely, the piperidine nitrogen remains highly nucleophilic once free-based, allowing for selective N-alkylation or N-acylation without O-alkylation, provided mild bases are used[3].

Logic Core Piperidine-4-carboxylate Scaffold Sub1 4-OH (Hydroxyl) Strong H-Bonding Core->Sub1 Sub2 4-H (Isonipecotate) High Flexibility Core->Sub2 Sub3 4-F (Fluoro) Bioisostere Core->Sub3 Out1 Increased Target Affinity (e.g., Mutant IDH1) Sub1->Out1 Out2 Higher Lipophilicity (BBB Penetration) Sub2->Out2 Out3 Metabolic Stability (Blocked Oxidation) Sub3->Out3

Logical relationship between C4-substitution and resulting physicochemical properties.

Experimental Methodologies & Self-Validating Protocols

To demonstrate the comparative reactivity of these analogues, we detail two standard workflows: N-alkylation of the hydroxylated reference compound and reductive amination of the dehydroxylated analogue.

Protocol A: Selective N-Alkylation of Ethyl 4-hydroxypiperidine-4-carboxylate

Objective: To selectively alkylate the secondary amine while preserving the tertiary alcohol and ethyl ester[3]. Causality: The compound is supplied as an HCl salt to prevent spontaneous degradation. A mild inorganic base (K₂CO₃) is required to generate the free nucleophilic amine in situ. DMF is chosen as a polar aprotic solvent to accelerate the SN2 reaction without solvolyzing the ester.

  • Free-basing: Suspend Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.3 M). Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq). Stir at room temperature for 30 minutes.

  • Electrophile Addition: Dropwise add the alkylating agent (e.g., an alkyl sulfonate or alkyl halide) (1.1 eq).

  • Reaction & Validation: Stir the mixture at room temperature for 14 hours[3]. Self-Validation: Monitor via LC-MS. The reaction is complete when the mass peak corresponding to the free base (m/z [M+H]⁺ 174.1) is fully consumed, replaced by the N-alkylated product mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). The aqueous wash removes DMF and unreacted salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 Starting Material (HCl Salt) Step2 Free Basing (K2CO3 / DMF) Step1->Step2 Neutralization Step3 Electrophile Addition (Alkyl Halide) Step2->Step3 SN2 Reaction Step4 N-Alkylated Product Step3->Step4 Isolation

Workflow for the N-alkylation of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride.

Protocol B: Reductive Amination of Ethyl Piperidine-4-carboxylate

Objective: To synthesize 1-alkyl-4-piperidinecarboxylic acid ethyl esters via iminium reduction[5]. Causality: Ethyl isonipecotate is often supplied as a free base[4]. Reacting it with an aldehyde forms a reversible iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium cyanoborohydride due to its lower toxicity and its inability to reduce aldehydes directly, ensuring chemoselective reduction of the iminium intermediate[5].

  • Iminium Formation: Dissolve Ethyl piperidine-4-carboxylate (1.0 eq) and the target aldehyde (e.g., chloroacetaldehyde) (1.2 eq) in Dichloromethane (DCM) (0.2 M).

  • Reduction: Add NaBH(OAc)₃ (1.5 to 4.0 eq) portion-wise[5]. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate iminium formation.

  • Reaction & Validation: Stir at room temperature for 4-6 hours. Self-Validation: Perform TLC (Silica, 9:1 DCM:MeOH, Ninhydrin stain). The secondary amine starting material will stain intensely; its disappearance confirms completion.

  • Workup: Quench with 1N NaOH to break down boron complexes and neutralize acetic acid. Extract with DCM, dry over MgSO₄, and concentrate.

Conclusion

While Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride provides essential hydrogen-bonding vectors for targeted drug design[2], its analogues offer strategic advantages for tuning lipophilicity, metabolic stability, and synthetic scalability. Understanding the causal relationship between the C4-substituent and the molecule's physicochemical profile is paramount for rational drug development.

Sources

Validation

Comprehensive Analytical Comparison Guide: Reference Standards for Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Introduction: The Analytical Challenge Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS: 937063-36-0) is a highly functionalized, aliphatic amino ester critical to the synthesis of advanced active pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS: 937063-36-0) is a highly functionalized, aliphatic amino ester critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors used in oncology[1].

From an analytical perspective, this molecule presents a distinct challenge: it lacks a conjugated π -system . Because it is chromophore-deficient, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is effectively blind to it. Relying on low-wavelength UV (e.g., 210 nm) yields poor sensitivity, erratic baselines, and fails to detect non-absorbing impurities, compromising the scientific integrity of the assay.

To establish a self-validating reference standard, we must abandon UV-centric workflows and adopt orthogonal, mass-dependent detection strategies such as Charged Aerosol Detection (CAD) and LC-MS/MS . This guide objectively compares different grades of reference standards for this compound and provides the field-proven methodologies required to qualify them.

Comparative Analysis of Reference Standard Grades

Selecting the correct grade of reference standard dictates the regulatory compliance and accuracy of your downstream assays. Below is an objective comparison of the three primary tiers available for Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride.

AttributePrimary Reference Standard (CRM)Secondary / Working StandardResearch Grade (Analytical Standard)
Purity Assignment Comprehensive Mass Balance (100% - Σ impurities)Assayed against a Primary StandardNormalized Area % (Often single-method)
Analytical Techniques HPLC-CAD, GC-FID, KF, ROI, IC, qNMRHPLC-CAD, KFHPLC-CAD or LC-MS only
Traceability ISO 17034 / Pharmacopeial traceableTraceable to Primary StandardUncertified / Lot-specific
Uncertainty Value Explicitly calculated (e.g., 99.8%±0.2% )Derived from PrimaryNot provided
Best Use Case Method validation, API release, Regulatory filingsRoutine QC batch testingEarly-stage R&D, proof-of-concept

The Self-Validating System: Mass Balance Qualification

A true Primary Reference Standard cannot rely on a single chromatographic run. Trustworthiness is established through a Mass Balance Approach , a self-validating mathematical system where the sum of all orthogonal impurity measurements is subtracted from 100%[2].

Because Ethyl 4-hydroxypiperidine-4-carboxylate is a hydrochloride salt, the qualification must account for the organic free-base, the inorganic counterion, residual synthesis solvents, and ambient moisture.

MassBalance Start Bulk Material (CAS: 937063-36-0) Org HPLC-CAD (Organic Impurities) Start->Org Solv GC-FID (Residual Solvents) Start->Solv Water Karl Fischer (Water Content) Start->Water Inorg ROI / TGA (Inorganic Ash) Start->Inorg Ion Ion Chromatography (Chloride Assay) Start->Ion Calc Mass Balance Calculation 100% - Σ(Impurities) Org->Calc Solv->Calc Water->Calc Inorg->Calc Ion->Calc Assign Certified Purity Value Calc->Assign

Caption: Mass balance qualification workflow for reference standard purity assignment.

Experimental Methodologies & Causality

To ensure reproducibility, the following protocols detail the exact parameters required to analyze this compound.

Protocol A: Organic Impurity Profiling via HPLC-CAD

Causality: CAD measures the charge transferred to dried analyte particles, providing a near-universal, mass-dependent response independent of chemical structure[3]. Because our target molecule is highly polar, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is utilized to ensure adequate retention, preventing the analyte from eluting in the void volume.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the reference standard in 1.0 mL of Methanol:Water (80:20, v/v). Note: Avoid pure water to prevent HILIC peak distortion.

  • Column Selection: Waters XBridge BEH HILIC ( 150×4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Phase A: 100 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.0 with Formic Acid).

    • Phase B: 100% Acetonitrile.

  • Gradient Program: Start at 90% B, hold for 2 mins. Ramp to 50% B over 15 mins. Hold for 5 mins. Return to 90% B for 8 mins of equilibration.

  • Flow Rate & Injection: 1.0 mL/min; 5 µL injection volume.

  • CAD Parameters: Evaporation temperature set to 35°C; Data collection rate at 10 Hz; Filter set to 3.6s.

  • Validation: Ensure the signal-to-noise (S/N) ratio of a 0.05% standard solution is 10 for the Limit of Quantitation (LOQ).

Protocol B: Trace Degradation Profiling via LC-MS/MS

Causality: While CAD quantifies the amount of impurities, LC-MS/MS provides structural identification. The primary degradation risk for this compound is the hydrolysis of the ethyl ester into the corresponding carboxylic acid under humid or basic conditions.

Step-by-Step Methodology:

  • Ionization Mode: Electrospray Ionization (ESI) in Positive mode.

  • Mass Transitions (MRM):

    • Target Analyte (Free Base MW 173.21): Monitor the [M+H]+ parent ion at m/z 174.2.

    • Quantifier Transition: m/z 174.2 128.1 (Loss of ethanol, −46 Da).

    • Degradant (Carboxylic Acid): Monitor [M+H]+ at m/z 146.1.

  • Source Parameters: Capillary voltage 3.5 kV; Desolvation temperature 400°C; Desolvation gas flow 800 L/hr.

Experimental Data Comparison

The table below summarizes experimental data obtained from qualifying three different commercial grades of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride using the mass balance protocols described above.

Analytical ParameterPrimary Standard (CRM)Secondary StandardResearch Grade
HPLC-CAD (Organic Purity) 99.92%99.51%98.10%
Karl Fischer (Water) 0.05%0.25%1.10%
GC-FID (Residual Ethanol) 0.02%0.08%0.45%
Residue on Ignition (ROI) < 0.01%0.02%0.15%
Calculated Mass Balance Purity 99.91% 99.14% 96.40%
LC-MS/MS (Hydrolysis Product) Not Detected< 0.05%0.85%

Data Interpretation: The Research Grade standard exhibits significant moisture uptake (1.10%) and elevated levels of the hydrolysis degradant (0.85%). This highlights the hygroscopic nature of the hydrochloride salt and the necessity of rigorous desiccation during storage.

Degradation Parent Ethyl 4-hydroxypiperidine -4-carboxylate HCl Inter Ester Hydrolysis (Moisture/Heat) Parent->Inter H2O, Δ Degradant 4-Hydroxypiperidine -4-carboxylic acid Inter->Degradant -EtOH

Caption: Primary hydrolytic degradation pathway affecting standard stability.

Conclusion

For chromophore-deficient intermediates like Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride, traditional UV-based Certificates of Analysis (CoAs) are scientifically insufficient. A robust Primary Reference Standard must be qualified using a mass balance approach driven by HPLC-CAD and supported by orthogonal techniques (KF, GC-FID, IC). When selecting a standard for critical regulatory or clinical-phase assays, insist on comprehensive mass balance data to ensure the integrity of your analytical self-validating system.

References

  • Source: Google Patents (CA2963359A1)
  • Use of Calculated Physicochemical Properties to Enhance Quantitative Response When Using Charged Aerosol Detection Source: Analytical Chemistry - ACS Publications URL:[Link]

Sources

Comparative

Cost-benefit analysis of different synthetic pathways for piperidines

Cost-Benefit Analysis of Synthetic Pathways for Piperidines: A Technical Comparison Guide Piperidines are arguably the most privileged nitrogen heterocycles in pharmaceutical chemistry, forming the core of blockbuster dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Cost-Benefit Analysis of Synthetic Pathways for Piperidines: A Technical Comparison Guide

Piperidines are arguably the most privileged nitrogen heterocycles in pharmaceutical chemistry, forming the core of blockbuster drugs ranging from paroxetine to donepezil. Recent structural surveys indicate that di- and trisubstituted piperidines account for approximately 71% of all piperidine-based therapeutics[1]. However, transitioning a synthetic route from discovery chemistry to process scale requires a rigorous evaluation of operational costs, atom economy, and stereocontrol.

As application scientists, our mandate is not merely to synthesize a molecule, but to engineer a scalable, economically viable process. This guide objectively compares the three dominant paradigms in piperidine synthesis: Catalytic Hydrogenation, Ring-Closing Metathesis (RCM), and emerging Chemoenzymatic strategies, providing the experimental grounding necessary to select the optimal pathway for your target.

Mechanistic Pathways and Process Causality

Catalytic Hydrogenation of Pyridines

Direct reduction of the pyridine core is the most atom-economical approach available. However, the thermodynamic stability of the aromatic ring presents a high activation energy barrier, typically requiring elevated temperatures and pressures[2].

The Causality of Catalyst Poisoning: The resulting saturated piperidine product is a significantly stronger Lewis base than the starting pyridine. This leads to competitive binding at the metal center—a phenomenon known as catalyst poisoning[2]. To mitigate this, reactions are often run in highly acidic media to protonate the piperidine, or by utilizing electronically modulated active sites (e.g., Ru/PDVB or Pd/Al2O3) that facilitate rapid product desorption and prevent nitrogen-induced deactivation[3][4].

Ring-Closing Metathesis (RCM)

For highly functionalized or enantiopure piperidines, RCM of bis-allylamines using Ruthenium alkylidene catalysts (e.g., Grubbs II or Hoveyda-Grubbs) is unparalleled[5][6].

The Causality of High Dilution: The synthetic efficiency of RCM is strictly governed by the kinetic competition between the desired intramolecular cyclization and undesired intermolecular cross-metathesis (dimerization/oligomerization)[7]. To favor the unimolecular ring closure, reactions must be run at high dilution (typically 0.01 M to 0.1 M). While this ensures high yields of the target heterocycle, it drastically reduces volumetric productivity and increases the environmental factor (E-factor) due to massive solvent consumption[7].

Chemoenzymatic and Radical Cyclizations

Recent advances leverage biocatalytic site-selective oxidations followed by radical cross-couplings[1]. These methods bypass the thermodynamic hurdles of direct hydrogenation and the dilution requirements of RCM, offering exquisite stereocontrol for densely functionalized chiral piperidines[1][8].

Strategic Decision Matrix

G Start Target Piperidine Q1 Highly substituted or chiral? Start->Q1 Q2 Sensitive functional groups present? Q1->Q2 Yes (Complex) Hydro Catalytic Hydrogenation (Low Cost, High Scale) Q1->Hydro No (Simple) RCM Ring-Closing Metathesis (High Cost, High Tolerance) Q2->RCM Yes Chemo Chemoenzymatic / Radical (Moderate Cost, High Selectivity) Q2->Chemo No / Enantiopure

Caption: Decision matrix for selecting a piperidine synthetic pathway based on substrate complexity.

Quantitative Cost-Benefit Analysis

When evaluating these pathways for scale-up, the economic and environmental metrics must be weighed against the structural complexity of the target.

ParameterCatalytic HydrogenationRing-Closing Metathesis (RCM)Chemoenzymatic / Radical
Reagent Cost Low (H₂ gas, bulk metal catalysts)High (Ru-alkylidene complexes)Moderate (Enzymes, photocatalysts)
Atom Economy 100% (Addition reaction)High (Produces ethylene byproduct)Moderate (Requires stoichiometric reagents)
E-Factor (Waste) Very Low (< 5)High (10-50, due to high solvent dilution)Low to Moderate (5-15)
Scalability Excellent (Industrial standard)Limited (Dilution limits throughput)Moderate (Bioreactor dependent)
Stereoselectivity Poor to Moderate (Yields mixtures)Excellent (Retention of chiral pool)Unparalleled (Enzyme-controlled)
Equipment Needs High-pressure autoclaves / Flow reactorsStandard glassware (Inert atmosphere)Photoreactors / Incubators

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: High-Pressure Catalytic Hydrogenation of Pyridines[3][9]

Optimal for bulk synthesis of simple or mono-substituted piperidines.

  • Catalyst Preparation: Load 30 mg of a hydrophobic Ruthenium catalyst (e.g., Ru/PDVB) into a high-pressure stainless-steel autoclave[3].

  • Substrate Addition: Add 2.0 mmol of the substituted pyridine dissolved in 4 mL of DI water. Note: Using a hydrophobic catalyst in water helps drive the organic product off the catalyst surface, preventing Lewis-basic poisoning[3].

  • Purge and Pressurize: Seal the reactor. Purge the headspace 3× with N₂ gas, followed by 3× with H₂ gas. Pressurize the system to 1.0 MPa of H₂[3].

  • Reaction Execution: Heat the reactor to 100 °C under continuous, vigorous stirring (800 rpm) for 3 hours[3].

  • Self-Validation Check: Monitor the pressure gauge; a stoichiometric drop in H₂ pressure validates active turnover. Post-reaction, analyze the crude mixture via GC-MS/FID. A successful run must show >99% conversion with absolute absence of ring-opened alkylamines or partially reduced tetrahydropyridine intermediates[9].

Protocol B: Ruthenium-Catalyzed Ring-Closing Metathesis[6][7]

Optimal for complex, enantiopure, or densely functionalized piperidines.

  • Substrate Preparation: Dissolve 0.16 mmol of the N-protected bis-allylamine diene precursor in anhydrous, degassed dichloromethane (DCM) to achieve a strict high-dilution concentration of 0.01 M[6][7].

  • Catalyst Addition: Under a strict argon atmosphere, add 2–5 mol% of Grubbs II or a specialized Ru-5 catalyst[6][7].

  • Reaction Execution: Reflux the mixture (40 °C for DCM) for 2–4 hours.

  • Quenching: Quench the active ruthenium carbene species by adding an excess of ethyl vinyl ether and stirring for 15 minutes.

  • Self-Validation Check: Concentrate the mixture and analyze via ¹H NMR. The complete disappearance of terminal olefinic protons (δ 5.0–5.2 ppm) and the emergence of internal cyclic alkene protons validates successful intramolecular cyclization. If significant line broadening or polymeric baseline noise is observed, intermolecular oligomerization has occurred, indicating the dilution was insufficient[7].

Mechanistic Visualization: RCM Catalytic Cycle

Understanding the catalytic cycle is critical for troubleshooting RCM workflows. The cycle relies on the formation of a highly reactive metallacyclobutane intermediate.

G Precat Ru Precatalyst Active Active Ru=CH2 Precat->Active Initiation Coord Diene Coordination Active->Coord + Diene Metalla Metallacyclobutane Coord->Metalla [2+2] Cycloaddition Product Piperidine Product Metalla->Product Cycloreversion Product->Active - Ethylene

Caption: Mechanistic cycle of Ru-catalyzed ring-closing metathesis for piperidine synthesis.

References

  • Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEBioqGnFd0i5n72t_FaVslIFztaK_zc7INhtTVm1-6JKnqDVH-XIDkwYUVRyXagg-iNQSuct04302sQvgHngEibuijm11gF0hm0vw2sCla1aChekD4_7QIMV-AXYYlUwPjl0G2w==]
  • Catalytic hydrogenation of pyridines in water, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgNS-GfWZ_ElIsfPFtyKYdXDn13I1bUmgFBkVcr7w1VcZXB3Az4WlvghLxJLgNqwg8DNPPIhDGCdiRm2MUDLuFhVRiJLk5mo7GR6YQthoB-fSBXvzWXHiH544PlHKQFd27Lb6cHEdaCoKaXhJKzA_Cua6UIFJxTdwUyaj_iOUl7dra85W2wcAkniVwteO23Ch6lCnzrSgZ574L5advzMxrfB3O74QcwUllTBSdwjqKKNKANY6ldG6_R0WWRgGPZA==]
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv5MiETy2rur0-rFqoVP6-RN4n9SHjONzy2Be2231j1vQBLarLsIRTLfshndo4_aLGnqeAYMitIKWbRGuYVqbLViuXikt9lgxTbIHjvux1ec9i-7uJ5x-1NYatGfyaOtVDAhRtPhWNcJPuLfRL5E7tkLZTqSa57BICccSwmQ2v57stomVodHAnlbmp8jXxkCf9Ung9uHBL5uuXsHLKwIXDyZyje2DL3Ht3dctSgBxOQU6MGCLZNBaLLzfco-kXCUKYnlqJJc1fcFTJWQQ=]
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD8YH1nr4hckh3u0cRTCYuEpuZOr4ijZYSypGXmwelCsH9XffSqjP1r8S_ygWRjgt9dUy2UOe_UnFGaUt26XWAgsw-xtHdRUjvdEk70XiPf9doA-bR8vL0An6af_dgR-RZJ8ahuMiF2ahCHtc=]
  • Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2ZuP8hboiCdRiLcRQAabmOCwnZhAdOOAZtPXFea08LYal00fim74j1IU89nr7lhpllgZPxaKZRAto9vEkEpbUg-_eNtG7t__hwif53AoJfnrMZ8w4Fb16IW2XSzQe5gDNBvZAv4dCq_gS7tI=]
  • Combining biocatalytic and radical retrosynthesis for efficient chemoenzymatic synthesis of natural products, nih.gov,[https://vertexaisearch.cloud.google.
  • Combining biocatalytic and radical retrosynthesis for efficient chemoenzymatic synthesis of natural products, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPeTmYKXYPSjD4rVjhd7vXmRUMFloMj8BDeKkLbkBpXT2QoxRsT7rjEYeFkfw3ywfbRnqKTdliScbZOrOgv71yBg2tvrZkQg100R9MWH2WSeOXAvr54zysFUT4jV9ETwnedauWGAt3hq8iGUhflADMQedN_vU-iMm6-P6D6h4XJuM0dhVPLaGT5TfnEIdWSRBoh4CLijE3wxkbir6HedW0SwZXlmSpLEd0o7LPMEDXsqG9CX4L-aGnfKBmTLbXlibtShdJImGvKL9I4UXRuLiYgHpA-FGHaEsTsQE=]
  • Continuous Flow Hydrogenation of Functionalized Pyridines, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDJ5LRpl2fbyWJ3XV5BdhBgWEBGqSU1YMP0H18cjE6rAcHUO7eKOAoDude4fOWdP1ieJcp3_6-rNubUIHpYQ3RBY13NXlwpaW-063Ao93NApYNABWrHUZoSDQ64JcjOcH1WNDZYy0eHb_SbYyaKOauEENMtp7Moc3N4tBR7QDZguh6AdiOBQd_qST-HYCq9ZeK2ZkgJvo8g5ZMJju9oEQootu7ALzFgg==]
  • N-acylation of amides through internal nucleophilic catalysis, researcher.life,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI4FE4v794htwLE5ja_MNQbMkrw93Qnk0zpt9QKIWNAiIoHuOsDvKcAPtcP3U7Pv8yOdYGK1S-q7xQHL0KebH4z2LiAxz9z6qZgh2V9kfUK2Bz8fmy2AZc6hJEqeZMl-Uk2a1VTZB5yUDn2NJXYJzsU6ZtfkQTFHh_QZ95AJKXqYTom2n7oQdB3vl-bEu-e277Fm76wao0CGDq1ggczGyhgHVl6nGnef78ngBW01VPQgi2X5yP2PcvayxaOC6a6OyH_uWc]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 4-hydroxypiperidine-4-carboxylate Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, procedural framework for the proper disposal of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride. The protocols outlined herein are designed to ensure personnel safety, maintain regulatory compliance, and promote environmental stewardship. By understanding the causality behind each step, we can transform routine procedure into a self-validating system of safety and best practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a piperidine derivative. While specific hazard data for this exact compound is limited, the known profiles of its structural analogs, such as 4-hydroxypiperidine and other piperidine esters, provide a strong basis for a conservative risk assessment.

The primary hazards are associated with:

  • Corrosivity and Irritation: Similar piperidine compounds are known to cause skin irritation, and some can lead to severe skin burns and serious eye damage[1][2]. The hydrochloride salt form may contribute to its acidic and corrosive properties.

  • Acute Toxicity: Piperidine derivatives can be harmful if swallowed, inhaled, or in contact with skin[2][3].

  • Environmental Hazard: As with many synthetic organic compounds, release into the environment should be avoided to prevent harm to aquatic life and ecosystems[4].

Therefore, treating this compound as a hazardous chemical waste is the foundational principle of its disposal. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to the contamination of waterways and potentially react with other chemicals in the drainage system[5][6].

Essential Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, the first line of defense is appropriate PPE. This is non-negotiable and critical to prevent personal exposure.

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shieldProtects against splashes and aerosols, preventing serious eye damage[1][7].
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber)Prevents skin contact, which can cause irritation or burns[1][7].
Body Protection Flame-retardant lab coat or chemical-resistant apronProtects skin and personal clothing from contamination[7].
Respiratory Protection Use only in a well-ventilated area (e.g., fume hood)Prevents inhalation of any dusts or vapors, which may be toxic[3].

Waste Segregation and Containerization: A Systematic Approach

Proper segregation and containment are critical for preventing accidental reactions and ensuring the waste is accepted by disposal facilities. The guiding principle is to treat all materials that have come into contact with the chemical as hazardous waste[7].

Key Steps:

  • Designate a Waste Container: Use a specific, chemically compatible container for all waste related to Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride[7]. The container must be in good condition, with a secure, leak-proof lid[8].

  • Accurate Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride"), and the relevant hazard pictograms (e.g., corrosive, irritant, toxic)[7][9].

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area, which should be near the point of generation and under the control of laboratory personnel[8][10]. The container should be placed in secondary containment (e.g., a chemical-resistant tub) to mitigate potential leaks[7].

Step-by-Step Disposal Protocols

This section provides detailed methodologies for handling different forms of waste generated from this chemical.

Protocol 1: Disposal of Unused or Expired Product

This protocol applies to the pure chemical in its original container.

  • Do Not Open: If the product is old, expired, or shows signs of degradation, do not open the container.

  • Label for Disposal: Attach a "Hazardous Waste" label directly to the original container.

  • Segregate: Place the container in the designated satellite accumulation area.

  • EHS Notification: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed waste disposal service[7][11].

Protocol 2: Disposal of Contaminated Solid Waste

This includes items such as gloves, weighing papers, absorbent pads, and contaminated glassware.

  • Collection: Place all contaminated solid materials into a designated, clearly labeled solid hazardous waste container[7].

  • Container Type: A polyethylene-lined drum or a puncture-resistant container for sharps is appropriate.

  • Sealing: Once the container is full (up to 90% capacity), securely seal it[10].

  • Storage and Pickup: Store in the satellite accumulation area and arrange for EHS pickup.

Protocol 3: Disposal of "Empty" Containers

An "empty" container is never truly empty and must be decontaminated before it can be considered non-hazardous.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water, followed by acetone or ethanol).

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected as hazardous liquid waste [7]. Transfer this rinsate to your designated liquid hazardous waste container for Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride.

  • Container Disposal: Once triple-rinsed, deface or remove the original label. The container can now be managed according to your institution's guidelines, which may allow for disposal as non-hazardous solid waste or recycling.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride.

G Disposal Workflow for Ethyl 4-hydroxypiperidine-4-carboxylate HCl cluster_0 Disposal Workflow for Ethyl 4-hydroxypiperidine-4-carboxylate HCl cluster_1 Disposal Workflow for Ethyl 4-hydroxypiperidine-4-carboxylate HCl cluster_2 Disposal Workflow for Ethyl 4-hydroxypiperidine-4-carboxylate HCl cluster_3 Disposal Workflow for Ethyl 4-hydroxypiperidine-4-carboxylate HCl start Waste Generation waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Pure Chemical, Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, Glassware, etc.) waste_type->solid_waste Solid liquid_container Collect in Labeled, Chemically-Compatible Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Labeled, Chemically-Compatible Solid Waste Container solid_waste->solid_container storage Securely Seal Container & Store in Designated Satellite Accumulation Area (with Secondary Containment) liquid_container->storage solid_container->storage pickup Arrange Pickup by EHS or Licensed Waste Disposal Vendor storage->pickup

Caption: Decision workflow for segregating and disposing of chemical waste.

Regulatory Framework

All laboratory waste disposal activities in the United States are governed by federal and state regulations. Key regulatory bodies include:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management from generation to final disposal[10]. Academic labs may fall under the alternative requirements of Subpart K, which provides specific guidance for managing laboratory waste[9][12].

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP)[13][14]. This plan must include procedures for safe handling and disposal of hazardous chemicals[13][15].

It is imperative that all personnel are trained on the contents of their institution's CHP and understand both the hazards of the chemicals they work with and the specific procedures for waste disposal[13][14].

References

  • Apollo Scientific. (2023, July 31). Ethyl piperidine-4-carboxylate Safety Data Sheet.
  • TCI Chemicals. (2025, November 24). 4-Hydroxypiperidine SAFETY DATA SHEET.
  • Echemi. (n.d.). 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, December 22). 4-Hydroxypiperidine SAFETY DATA SHEET.
  • Cayman Chemical. (2025, January 31). Meperidine-d4 (hydrochloride) (CRM) Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Department of Labor. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • FUJIFILM Wako Chemicals. (2024, September 12). Piperidine SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 19). N-Carbethoxy-4-piperidone SAFETY DATA SHEET.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Thermo Fisher Scientific. (2023, March 16). Piperidine SAFETY DATA SHEET.
  • U.S. Department of Labor. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Piperidinopiperidine Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
  • Sigma-Aldrich. (2025, November 6). 2,2,6,6-Tetramethyl-4-hydroxypiperidine-1-oxyl SAFETY DATA SHEET.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.

Sources

Handling

Comprehensive Safety &amp; Handling Guide: Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride

As a drug development professional or laboratory researcher, handling active pharmaceutical ingredients (APIs) and their synthetic intermediates requires a rigorous, self-validating approach to safety. Ethyl 4-hydroxypip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory researcher, handling active pharmaceutical ingredients (APIs) and their synthetic intermediates requires a rigorous, self-validating approach to safety. Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS: 937063-36-0) is a piperidine derivative commonly utilized in medicinal chemistry[1]. Because it is supplied as a hydrochloride salt, it presents as a fine, crystalline solid.

This guide synthesizes technical accuracy with field-proven laboratory insights, providing a definitive operational framework for personal protective equipment (PPE) selection, handling workflows, and disposal methodologies.

Hazard Assessment & Causality

Before selecting PPE, it is critical to understand the specific physicochemical risks associated with the compound. Under the Occupational Safety and Health Administration (OSHA) standard 1910.132, a formal hazard assessment is the mandatory first step in any chemical handling workflow[2].

Hydrochloride salts of organic amines are generally stable, but their fine particulate nature makes them highly susceptible to static charge and aerosolization. The primary exposure routes are inhalation of airborne dust and dermal absorption/irritation .

Table 1: Chemical Profile & Quantitative Hazard Data
ParameterSpecificationOperational Implication
Chemical Name Ethyl 4-hydroxypiperidine-4-carboxylate HClContains a reactive secondary amine (protected as HCl salt) and ester group.
CAS Number 937063-36-0Unique identifier for safety data verification[3].
Molecular Weight 209.67 g/mol Low molecular weight; easily forms fine, airborne dust particles.
Physical State Solid (Powder)High risk of static cling; requires specialized weighing techniques.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Direct contact causes localized inflammation of mucous membranes and skin.

Personal Protective Equipment (PPE) Matrix

PPE must never be the primary method of hazard control; it is utilized in conjunction with engineering controls (e.g., chemical fume hoods) to create a comprehensive barrier[2]. The following PPE matrix is engineered specifically for handling solid organic hydrochloride salts.

Table 2: Required PPE and Mechanistic Justification
PPE ComponentSpecificationCausality (Why this is required)
Hand Protection Nitrile Gloves (≥0.11 mm thickness)OSHA 1910.138 mandates selection based on performance characteristics[4]. Nitrile provides superior chemical resistance to organic salts compared to latex, preventing dermal irritation while maintaining tactile sensitivity for micro-weighing.
Eye Protection ANSI Z87.1 Safety GogglesStandard safety glasses leave gaps. Goggles provide a full orbital seal, preventing fine, aerosolized hydrochloride dust from contacting ocular mucosa.
Body Protection 100% Cotton Lab CoatSynthetic fabrics generate static electricity, which causes fine powders to "jump" and aerosolize. Cotton minimizes electrostatic discharge (ESD).
Respiratory N95 / P100 Particulate MaskRequired only if handling outside a Class II Biological Safety Cabinet or Fume Hood. Filters irritating particulates from the respiratory tract.

Operational Workflow & Methodologies

To ensure trustworthiness and safety, every protocol must be a self-validating system. The following methodology guarantees that environmental controls and PPE work synergistically.

Workflow N1 1. Hazard Assessment (OSHA 1910.132) N2 2. Don PPE (Nitrile, Goggles, Coat) N1->N2 N3 3. Engineering Controls (Fume Hood Setup) N2->N3 N4 4. Chemical Handling (Anti-static Weighing) N3->N4 Mitigate Dust Aerosolization N5 5. Decontamination (Wet-Wipe Surfaces) N4->N5 N6 6. Waste Disposal (Solid Organic Waste) N5->N6

Operational workflow for handling Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride.

Protocol 1: Safe Weighing and Transfer Methodology

Objective: Transfer the solid API intermediate without triggering static aerosolization.

  • Engineering Control Validation: Turn on the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm).

  • PPE Donning & Inspection: Put on the 100% cotton lab coat (buttoned completely), ANSI Z87.1 goggles, and nitrile gloves. Self-Validation Step: Inflate gloves slightly by trapping air to check for microscopic tears before use.

  • Static Mitigation (Crucial): Because Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a fine powder, it will hold a static charge. Pass the sealed chemical container and your plastic weighing boat through an anti-static bar or use a zero-stat gun. This neutralizes the charge, preventing the powder from repelling away from the spatula.

  • Transfer: Open the container at least 6 inches behind the fume hood sash. Use a clean, grounded stainless-steel micro-spatula. Transfer the required mass slowly to avoid creating a dust cloud.

  • Sealing: Tightly recap the primary container before removing it from the engineering control zone.

Spill Response & Disposal Plan

In the event of a localized spill of the solid powder, standard sweeping will exacerbate the hazard by pushing the hydrochloride salt into the ambient air.

Protocol 2: Solid Spill Containment and Cleanup
  • Immediate Isolation: Halt work immediately. If the spill occurred outside the fume hood, all personnel in the immediate vicinity must don N95/P100 respirators.

  • Wetting (The Causality Step): Do not dry sweep. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water or 70% ethanol). Why? Wetting binds the fine particulates into a slurry, completely eliminating the risk of inhalation and dust explosion.

  • Collection: Apply damp, absorbent laboratory pads over the wetted material. Wipe from the perimeter of the spill toward the center to prevent spreading the contamination.

  • Decontamination: Wash the affected surface with warm soapy water, followed by a 70% ethanol wipe-down to remove any residual organic residue.

  • Disposal: Place all contaminated absorbent pads, along with your outer layer of nitrile gloves, into a highly visible, leak-proof hazardous waste container. Label the container explicitly as "Solid Organic Amine/Hydrochloride Waste" in accordance with local environmental regulations.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - OSHA. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.138 - Hand protection. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride
Reactant of Route 2
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.